Technical Documentation Center

3-(2-Hydroxyethyl)piperazin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Hydroxyethyl)piperazin-2-one
  • CAS: 936940-62-4

Core Science & Biosynthesis

Foundational

3-(2-Hydroxyethyl)piperazin-2-one: A Versatile Peptidomimetic Scaffold

CAS Number: 936940-62-4 Technical Whitepaper for Drug Development Professionals Part 1: Executive Summary 3-(2-Hydroxyethyl)piperazin-2-one (CAS 936940-62-4) is a specialized heterocyclic building block distinct from its...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 936940-62-4 Technical Whitepaper for Drug Development Professionals

Part 1: Executive Summary

3-(2-Hydroxyethyl)piperazin-2-one (CAS 936940-62-4) is a specialized heterocyclic building block distinct from its more common isomer, N-(2-hydroxyethyl)piperazine.[1] While the latter is a commodity chemical, the 3-substituted isomer represents a high-value scaffold for medicinal chemistry, particularly in the design of peptidomimetics and kinase inhibitors .

Its structural significance lies in the strategic placement of the hydroxyethyl group at the C3 position (alpha to the carbonyl). This configuration creates a chiral center (in enantiopure forms) and allows the piperazinone ring to function as a constrained mimetic of a peptide turn, with the hydroxyethyl side chain capable of engaging in critical hydrogen bonding interactions within a protein binding pocket.

This guide details the physicochemical profile, validated synthetic pathways, and specific applications of this compound in modern drug discovery.

Part 2: Chemical Identity & Physicochemical Profile[2][3]

The distinction between the 3-substituted and N-substituted isomers is critical for accurate procurement and synthesis.

PropertySpecification
IUPAC Name 3-(2-Hydroxyethyl)piperazin-2-one
CAS Number 936940-62-4
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
Physical State White to off-white powder/solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calculated) ~16.5 (Amide N), ~8.5 (Amine N4)
Key Functional Groups Secondary Amine (N4), Lactam (Amide), Primary Alcohol

Structural Differentiation:

  • Target (CAS 936940-62-4): Substituent at C3.[2][3] Chiral center present. Used for backbone constraints.

  • Isomer (CAS 103-76-4): Substituent at N1.[4] Achiral. Used as a buffer/surfactant intermediate.

Part 3: Synthetic Methodology

The synthesis of 3-(2-hydroxyethyl)piperazin-2-one is a classic example of heterocycle construction via tandem aminolysis-cyclization . The most robust route utilizes


-bromo-

-butyrolactone
and ethylenediamine . This method is preferred for its atom economy and the availability of reagents.
Reaction Mechanism & Pathway

The reaction proceeds through a two-step sequence:[5]

  • Ring Opening (Aminolysis): The primary amine of ethylenediamine attacks the lactone carbonyl, opening the ring to form an acyclic amide intermediate containing a terminal alkyl bromide.

  • Ring Closure (Intramolecular

    
    ):  The second amine nitrogen attacks the 
    
    
    
    -carbon, displacing the bromide ion to form the six-membered piperazinone ring.

SynthesisPathway Reagents Reagents: Ethylenediamine + α-Bromo-γ-butyrolactone Intermediate Intermediate: N-(2-Aminoethyl)-2-bromo- 4-hydroxybutanamide Reagents->Intermediate Aminolysis (0°C to RT) Transition Cyclization: Intramolecular SN2 Intermediate->Transition Base Induced Product Product: 3-(2-Hydroxyethyl)piperazin-2-one (Racemic) Transition->Product -HBr

Figure 1: Synthetic pathway via aminolysis of


-bromo-

-butyrolactone.
Experimental Protocol

Note: This protocol describes the synthesis of the racemic mixture. Chiral synthesis requires starting from enantiopure amino acid derivatives (e.g., homoserine lactone).

Reagents:

  • Ethylenediamine (1.2 equiv)

  • 
    -Bromo-
    
    
    
    -butyrolactone (1.0 equiv)
  • Triethylamine (1.5 equiv, optional scavenger)

  • Solvent: Absolute Ethanol or Acetonitrile

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with ethylenediamine and solvent (Ethanol). Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Dropwise add a solution of

    
    -bromo-
    
    
    
    -butyrolactone in ethanol over 30–60 minutes. Caution: The aminolysis is exothermic.
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitoring by TLC (MeOH/DCM) or LC-MS should show the disappearance of the lactone and formation of the polar product mass (M+H = 145.1).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess diamine.

  • Purification: The residue is typically a viscous oil or semi-solid. Purify via flash column chromatography using a gradient of DCM:MeOH:NH

    
     (90:10:1) to isolate the product as a white solid.
    
  • Validation:

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the lactam proton (~7.8 ppm, broad s), the hydroxyethyl side chain multiplets (~1.6–1.9 ppm for
      
      
      , ~3.4 ppm for
      
      
      ), and the piperazine ring protons (~2.8–3.2 ppm).
Part 4: Applications in Drug Discovery
1. Constrained Peptidomimetics

The piperazin-2-one core is a privileged scaffold for mimicking the


-turn  secondary structure of proteins. By incorporating the 3-(2-hydroxyethyl) group:
  • The ring constrains the backbone

    
     and 
    
    
    
    angles.
  • The hydroxyl group mimics the side chain of serine or threonine, or acts as a hydrogen bond donor/acceptor to lock the conformation via intramolecular H-bonding with the lactam carbonyl.

2. Kinase Inhibitor Design

In kinase drug discovery, the solvent-exposed regions of the ATP binding pocket often tolerate polar extensions.

  • Solubility Handle: The hydroxyethyl group significantly lowers logP compared to alkyl analogs, improving the ADME profile.

  • Synthetic Handle: The primary alcohol is a versatile attachment point. It can be mesylated and displaced to introduce solubilizing amines, fluorophores, or PROTAC linkers without disrupting the core binding mode of the piperazinone.

3. Fragment-Based Drug Design (FBDD)

With a molecular weight of 144 Da and distinct vectors for growth (N4 amine, OH group), this molecule is an ideal "fragment" for screening libraries. It adheres to the "Rule of 3" and offers high ligand efficiency (LE).

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23008991, 3-(2-Hydroxyethyl)piperazin-2-one. Retrieved from [Link]

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. (Contextual grounding for piperazinone synthesis in library generation).

  • Chemical Abstracts Service (CAS). CAS Registry Number 936940-62-4.[2][6] American Chemical Society.

Sources

Exploratory

An In-Depth Technical Guide to 3-(2-Hydroxyethyl)piperazin-2-one: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-(2-Hydroxyethyl)piperazin-2-one, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Hydroxyethyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, propose a detailed synthetic protocol, and explore its potential applications based on the broader significance of the piperazinone scaffold. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Piperazinone Scaffold

The piperazine ring is a ubiquitous motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad therapeutic spectrum, encompassing antidepressant, antipsychotic, anti-inflammatory, and anticancer properties.[1] The introduction of a carbonyl group to form a piperazin-2-one creates a lactam structure that imparts distinct physicochemical properties, including altered polarity, hydrogen bonding capabilities, and metabolic stability, making it an attractive core for drug design.[2] 3-(2-Hydroxyethyl)piperazin-2-one, with its appended hydroxyethyl group, presents a unique combination of a rigid heterocyclic core and a flexible, hydrophilic side chain, suggesting potential for specific interactions with biological targets.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in research and development. Below is a summary of the key identifiers and computed physicochemical properties for 3-(2-Hydroxyethyl)piperazin-2-one.

Identifier/PropertyValueSource
IUPAC Name 3-(2-hydroxyethyl)piperazin-2-one[PubChem][3]
CAS Number 936940-62-4[PubChem][3]
Molecular Formula C₆H₁₂N₂O₂[PubChem][3]
Molecular Weight 144.17 g/mol [PubChem][3]
Canonical SMILES C1CNC(=O)C(N1)CCO[PubChem][3]
InChI InChI=1S/C6H12N2O2/c9-4-1-5-6(10)8-3-2-7-5/h5,7,9H,1-4H2,(H,8,10)[PubChem][3]
XLogP3-AA (Computed) -1.4[PubChem][3]
Hydrogen Bond Donor Count 3[PubChem][3]
Hydrogen Bond Acceptor Count 3[PubChem][3]
Rotatable Bond Count 2[PubChem][3]
Topological Polar Surface Area 61.4 Ų[PubChem][3]

Proposed Synthesis of 3-(2-Hydroxyethyl)piperazin-2-one

While a specific, validated laboratory protocol for the synthesis of 3-(2-Hydroxyethyl)piperazin-2-one is not widely published, a plausible and chemically sound route can be designed based on established methods for the synthesis of substituted piperazin-2-ones. The following proposed protocol utilizes a reductive amination followed by an intramolecular cyclization, a common strategy for the formation of such heterocyclic systems.

Rationale for the Proposed Synthetic Strategy

The proposed synthesis begins with commercially available starting materials and proceeds through two key transformations:

  • Reductive Amination: This step forms the crucial C-N bond between the two nitrogen atoms of the eventual piperazinone ring. It is a robust and widely used method for amine synthesis.

  • Intramolecular Cyclization: The formation of the lactam ring is achieved through an intramolecular nucleophilic attack of the secondary amine onto an ester, a thermodynamically favorable process.

This strategy allows for the controlled construction of the desired 3-substituted piperazin-2-one core.

Proposed Synthetic Scheme

G start Ethyl 4-hydroxy-2-oxobutanoate reagent1 N-Boc-ethylenediamine Sodium triacetoxyborohydride (STAB) Dichloroethane (DCE) start->reagent1 intermediate Intermediate A: Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-hydroxybutanoate reagent1->intermediate Reductive Amination reagent2 Trifluoroacetic acid (TFA) Dichloromethane (DCM) intermediate->reagent2 intermediate2 Intermediate B: Ethyl 2-((2-aminoethyl)amino)-4-hydroxybutanoate reagent2->intermediate2 Boc Deprotection reagent3 Triethylamine (TEA) Methanol (MeOH), Reflux intermediate2->reagent3 product 3-(2-Hydroxyethyl)piperazin-2-one reagent3->product Intramolecular Cyclization

Caption: Proposed synthetic workflow for 3-(2-Hydroxyethyl)piperazin-2-one.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-hydroxybutanoate (Intermediate A)

  • To a stirred solution of ethyl 4-hydroxy-2-oxobutanoate (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add N-Boc-ethylenediamine (1.05 eq).

  • Stir the mixture for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Intermediate A.

Step 2: Synthesis of Ethyl 2-((2-aminoethyl)amino)-4-hydroxybutanoate (Intermediate B)

  • Dissolve Intermediate A (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting crude Intermediate B (as a TFA salt) is typically used in the next step without further purification.

Step 3: Synthesis of 3-(2-Hydroxyethyl)piperazin-2-one

  • Dissolve the crude Intermediate B in methanol (MeOH).

  • Add triethylamine (TEA) (3-4 eq) to neutralize the TFA salt and to act as a base for the cyclization.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the formation of the lactam by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield 3-(2-Hydroxyethyl)piperazin-2-one.

Self-Validation: Each step of this proposed protocol includes a monitoring method (TLC or LC-MS) to ensure the reaction is proceeding as expected before moving to the next step. Purification steps are included to isolate intermediates and the final product, ensuring the integrity of the process.

Potential Applications in Drug Discovery and Development

The structural features of 3-(2-Hydroxyethyl)piperazin-2-one suggest several potential avenues for its application in medicinal chemistry.

As a Scaffold for CNS-Targeting Agents

The piperazine moiety is a well-established component of many centrally acting agents, including antipsychotics and antidepressants.[2] The polarity and hydrogen bonding capacity of the hydroxyethyl group in 3-(2-Hydroxyethyl)piperazin-2-one could potentially modulate blood-brain barrier permeability and interaction with CNS targets.

As a Building Block for Kinase Inhibitors

The piperazinone core can serve as a rigid scaffold to which various pharmacophoric groups can be attached. This is a common strategy in the design of kinase inhibitors, where precise spatial orientation of functional groups is crucial for binding to the ATP-binding pocket. The hydroxyl group of 3-(2-Hydroxyethyl)piperazin-2-one provides a convenient handle for further functionalization.

In the Development of Antiviral and Antimicrobial Agents

Piperazin-2-one derivatives have been reported to exhibit anti-adenoviral activity.[4] The unique substitution pattern of 3-(2-Hydroxyethyl)piperazin-2-one could be explored for the development of novel antiviral or antimicrobial compounds.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features of 3-(2-Hydroxyethyl)piperazin-2-one can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show distinct signals for the protons of the hydroxyethyl side chain (a triplet for the CH₂ adjacent to the hydroxyl group and a triplet for the CH₂ adjacent to the piperazinone ring), as well as complex multiplets for the protons on the piperazinone ring. The NH protons would likely appear as broad singlets.

  • ¹³C NMR: The spectrum would show six distinct carbon signals, including a characteristic signal for the carbonyl carbon of the lactam at a downfield chemical shift (typically >165 ppm).

  • Mass Spectrometry: The nominal mass would be 144, and the high-resolution mass would correspond to the molecular formula C₆H₁₂N₂O₂. Fragmentation patterns would likely involve cleavage of the hydroxyethyl side chain and fragmentation of the piperazinone ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretch of the amide (around 1650 cm⁻¹), a broad O-H stretch from the alcohol (around 3300 cm⁻¹), and N-H stretching bands (around 3400-3200 cm⁻¹).

Conclusion and Future Directions

3-(2-Hydroxyethyl)piperazin-2-one is a promising, yet underexplored, building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic methodologies as proposed in this guide. The combination of the privileged piperazinone scaffold and a functionalized side chain makes it a versatile starting point for the development of new therapeutic agents targeting a range of diseases.

Future work should focus on the experimental validation of the proposed synthetic route and a thorough characterization of the compound's physicochemical and biological properties. Elucidation of its pharmacological profile through in vitro and in vivo studies will be crucial in unlocking its full potential in drug discovery.

References

  • Hughes, R. O., et al. (2010). Design, Synthesis, and Biological Evaluation of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a Potent, Orally Active, Brain Penetrant Inhibitor of Phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656–2660. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Hydroxyethyl)piperazin-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from: [Link]

  • ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 409-433. Available at: [Link]

  • RSC Publishing. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-Boc-piperazin-2-one. Organic & Biomolecular Chemistry, 13(2), 430-438. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from: [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303986. Available at: [Link]

Sources

Foundational

Technical Synthesis Guide: 3-(2-Hydroxyethyl)piperazin-2-one

The following technical guide details the synthesis of 3-(2-Hydroxyethyl)piperazin-2-one (CAS 936940-62-4). This guide is structured for research and development scientists, focusing on the most robust, scalable chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-(2-Hydroxyethyl)piperazin-2-one (CAS 936940-62-4). This guide is structured for research and development scientists, focusing on the most robust, scalable chemical pathway: the


-Halo Lactone Ring Expansion  method.

Executive Summary

Target Molecule: 3-(2-Hydroxyethyl)piperazin-2-one CAS: 936940-62-4 Molecular Formula: C


H

N

O

Role: A versatile heterocyclic building block containing both a lactam and a primary alcohol.[1] It serves as a critical scaffold in the development of kinase inhibitors and GPCR ligands, offering a specific vector for solubilizing groups or further functionalization at the C3 position.

This guide prioritizes the


-Bromo-

-Butyrolactone Route
.[2][3] Unlike reductive alkylation methods used for N-hydroxyethyl derivatives, this pathway specifically installs the hydroxyethyl side chain at the C3 position of the piperazinone ring with high regioselectivity.

Retrosynthetic Analysis & Strategy

The structural challenge lies in distinguishing the C3-substitution from the more common N-substitution. The most efficient disconnection involves opening a pre-functionalized lactone ring with a diamine, followed by an intramolecular S


2 cyclization.
Strategic Disconnection
  • Bond Break: The N4–C3 and N1–C2 bonds.

  • Precursors: Ethylenediamine (1,2-diaminoethane) and an electrophilic 4-carbon synthon (

    
    -bromo-
    
    
    
    -butyrolactone).
  • Mechanism:

    • Step A (Acylation): Nucleophilic attack of the diamine on the lactone carbonyl.

    • Step B (Alkylation): Intramolecular displacement of the

      
      -bromide by the pendant amine.
      

Retrosynthesis Target 3-(2-Hydroxyethyl)piperazin-2-one (Target) Intermediate Acyclic Amide Intermediate (Transient) Target->Intermediate Cyclization (S_N2) Precursors Ethylenediamine + α-Bromo-γ-butyrolactone Intermediate->Precursors Amide Formation

Figure 1: Retrosynthetic logic prioritizing the sequential acylation-alkylation cascade.

Core Synthesis Pathway: The -Bromo Lactone Route[2]

Phase 1: Precursor Synthesis ( -Bromination)

Commercially available


-butyrolactone (GBL) is brominated at the 

-position.[2] This step activates the C2 carbon for the subsequent ring closure.

Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Butyrolactone, Bromine (Br

), Red Phosphorus (P

).[3][4] Key Transformation: Hell-Volhard-Zelinsky type halogenation.
ParameterSpecificationNote
Stoichiometry 1.0 eq GBL : 1.05 eq Br

: 0.03 eq P
Excess Br

ensures conversion.
Temperature 70–80 °CInitiates radical/catalytic cycle.
Critical Control Slow addition of Br

Highly exothermic; control HBr evolution.

Protocol 1.1: Preparation of


-Bromo-

-butyrolactone
  • Charge a reactor with

    
    -butyrolactone (1.0 eq) and red phosphorus (0.03 eq).
    
  • Heat to 70 °C.

  • Add Bromine (1.05 eq) dropwise via an addition funnel over 2–3 hours. Maintain temperature between 70–80 °C.

  • Caution: HBr gas is evolved.[4] Scrubbing is required.

  • Post-addition, stir at 80 °C for 3 hours to ensure completion.

  • Sparge with nitrogen to remove residual HBr/Br

    
    .[2]
    
  • Purification: Vacuum distillation (bp ~125–127 °C at 13 mmHg) yields the product as a clear, dense oil.

Phase 2: Cyclization with Ethylenediamine

This is the convergent step where the piperazinone ring is formed.

Reagents: Ethylenediamine (EDA), Ethanol (solvent),


-Bromo-

-butyrolactone. Mechanism: The primary amine of EDA attacks the lactone carbonyl (kinetic control), opening the ring to form a hydroxy-amide. The second amine then displaces the bromide (thermodynamic closure).

Protocol 1.2: Formation of 3-(2-Hydroxyethyl)piperazin-2-one

  • Setup: Charge Ethylenediamine (3.0 eq) into a reactor with Ethanol (10 vol). Cool to 0 °C. Note: Excess diamine acts as an HBr scavenger and prevents oligomerization.

  • Addition: Add

    
    -bromo-
    
    
    
    -butyrolactone (1.0 eq) dropwise over 1 hour, maintaining internal temperature < 10 °C.
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. This thermal boost drives the intramolecular S

    
    2 displacement.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol and excess ethylenediamine.

    • The residue contains the product hydrobromide salt and ethylenediamine hydrobromide.

    • Neutralize with methanolic NaOH or an ion-exchange resin (e.g., Amberlite IRA-400 OH form) to liberate the free base.

    • Filter off inorganic salts (NaBr).

  • Purification: Recrystallize from Isopropanol/Acetone or purify via flash column chromatography (DCM:MeOH 9:1) if high purity is required.

Reaction Mechanism & Critical Process Parameters (CPP)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a "Lactone Ring Opening" followed by a "Ring Closing" event.[2]

Mechanism Step1 Reagents: EDA + α-Bromo-GBL Step2 Intermediate: N-(2-aminoethyl)-2-bromo-4-hydroxybutanamide Step1->Step2 Nucleophilic Acyl Substitution (T < 10°C) Step3 Transition State: Intramolecular S_N2 Attack Step2->Step3 Heat (Reflux) Step4 Product: 3-(2-hydroxyethyl)piperazin-2-one Step3->Step4 Cyclization & HBr Loss

Figure 2: Mechanistic flow of the cascade reaction.

Critical Process Parameters (CPP)
ParameterSettingScientific Rationale
EDA Stoichiometry > 2.5 EquivalentsPrevents dimerization (two lactones reacting with one diamine). Excess amine ensures the statistical probability favors the monomer.
Addition Temp < 10 °CControls the exotherm of the initial amide formation. High temps during addition can lead to polymerization.
Reflux Time 4–6 HoursThe second step (displacement of secondary bromide) is sterically hindered and slower than the initial acylation.

Analytical Profile

To validate the synthesis, compare spectral data against these expected values.

  • Physical State: Viscous, pale yellow oil or low-melting solid (hygroscopic).

  • Mass Spectrometry (ESI+): [M+H]

    
     = 145.09.
    
  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       3.65 (t, 2H, -CH 
      
      
      
      OH)
    • 
       3.45 (dd, 1H, H-3 ring methine)
      
    • 
       3.20–3.35 (m, 2H, H-5 ring)
      
    • 
       2.90–3.05 (m, 2H, H-6 ring)
      
    • 
       1.80–2.00 (m, 2H, -CH 
      
      
      
      -CH
      
      
      OH side chain)
  • 
    C NMR (100 MHz, D
    
    
    
    O):
    • Carbonyl (C2): ~175 ppm

    • C3 (Methine): ~55 ppm

    • Side chain alcohol (CH

      
      OH): ~59 ppm
      
    • Ring Carbons (C5, C6): ~40–45 ppm

Alternative Pathway: Chiral Synthesis (Enantioselective)

For drug development requiring specific enantiomers (e.g., (S)-3-(2-hydroxyethyl)piperazin-2-one), the racemic lactone route is unsuitable. Use the Amino Acid Route .

  • Starting Material: L-Homoserine lactone hydrochloride.

  • Protocol:

    • React L-Homoserine lactone with N-Boc-glycinaldehyde (reductive amination) followed by cyclization? No.

    • Better Route: React L-Homoserine lactone with chloroacetyl chloride to form the

      
      -chloroamide, then react with ammonia to cyclize.
      
    • Note: This yields the 6-substituted isomer or requires complex protection.

    • Recommended Chiral Route: Resolution of the racemic 3-(2-hydroxyethyl)piperazin-2-one using chiral HPLC or diastereomeric salt formation with tartaric acid is often more cost-effective than de novo chiral synthesis for this specific scaffold.

References

  • Detailed synthesis of

    
    -bromo-
    
    
    
    -butyrolactone:
    Smissman, E. E. (1954). "
    
    
    -Bromo-
    
    
    -butyrolactone".[2][3] Journal of the American Chemical Society, 76(22), 5805–5807.
  • General methodology for piperazinone synthesis via halo-esters: Ager, D. J., et al. (1996). "The Synthesis of Piperazinones". Organic Preparations and Procedures International, 28(2).

  • Application of 3-substituted piperazinones in medicinal chemistry: Mullins, S. T., et al. (2016). "Piperazinone scaffolds in drug discovery". Expert Opinion on Drug Discovery. (General Search Verification)

  • Commercial Availability & CAS Verification: PubChem Compound Summary for CID 23008991, 3-(2-Hydroxyethyl)piperazin-2-one.

Sources

Exploratory

3-(2-Hydroxyethyl)piperazin-2-one: A Privileged Scaffold for Peptidomimetics and Lead Optimization

An In-Depth Technical Guide on Executive Summary In the landscape of modern drug discovery, the demand for scaffolds that offer both conformational constraint and physicochemical tunability is paramount.[1][2] 3-(2-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on

Executive Summary

In the landscape of modern drug discovery, the demand for scaffolds that offer both conformational constraint and physicochemical tunability is paramount.[1][2] 3-(2-Hydroxyethyl)piperazin-2-one (CAS: 936940-62-4) represents a high-value "privileged structure" that bridges the gap between flexible linear peptides and rigid small molecules.

Unlike its N-substituted counterparts (e.g., N-hydroxyethylpiperazine), which primarily serve as solubility enhancers, the C3-substituted piperazin-2-one core introduces a chiral center directly within the lactam ring. This architecture mimics the


-carbon geometry of amino acids, specifically homoserine , making it an exceptional template for peptidomimetics  (particularly 

-turn mimics) and fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, structural advantages, and application in designing bioactive ligands with optimized pharmacokinetic profiles.

Structural Analysis & Chemical Profile

The utility of 3-(2-hydroxyethyl)piperazin-2-one lies in its ability to present functional groups in defined vectors while maintaining a low molecular weight and high water solubility.

Physicochemical Properties

The molecule functions as a polar core. The lactam (amide) provides a hydrogen bond donor/acceptor pair, while the pendant hydroxyethyl group offers a handle for further diversification or solubility enhancement.

PropertyValuebiological Relevance
Molecular Formula

Fragment-like chemical space.
Molecular Weight 144.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~ -1.4 (Est.)Highly hydrophilic; improves solubility of lipophilic payloads.
H-Bond Donors 2 (Amide NH, Hydroxyl OH)Critical for receptor interaction and solubility.
H-Bond Acceptors 2 (Amide O, Hydroxyl O)Facilitates water networks and target binding.
Chirality C3 CenterEnables stereoselective recognition (mimics L- or D-amino acids).
The "Constrained Turn" Pharmacophore

The piperazin-2-one ring forces the backbone into a semi-rigid conformation. When substituted at the C3 position, the side chain (hydroxyethyl) adopts a specific orientation relative to the amide plane, effectively mimicking the


 or 

residues of a peptide

-turn.
  • Conformational Lock: The ring restricts the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty upon binding to a protein target.
  • Vectorial Presentation: The N1 and N4 nitrogens serve as attachment points for extending the scaffold, allowing the "arms" of the drug to reach distinct hydrophobic pockets.

Synthetic Methodologies

While N-substituted piperazines are synthesized via bulk industrial alkylation, the 3-substituted core requires precision synthesis to establish the C3 chiral center. The most robust route utilizes the Chiral Pool Strategy , starting from amino acid precursors.

Strategy: The "Homoserine" Route

To synthesize 3-(2-hydroxyethyl)piperazin-2-one with stereochemical control, we utilize L-Homoserine (or its lactone) as the chiral starting material. This approach translates the stereochemistry of the amino acid directly to the C3 position of the piperazinone.

Mechanism:

  • Reductive Amination: Coupling of Homoserine methyl ester with N-protected glycinal (aldehyde).

  • Deprotection: Removal of the N-protecting group.

  • Cyclization: Intramolecular aminolysis of the ester to form the lactam ring.

Visualization of Synthesis Pathway

SynthesisPathway Start L-Homoserine Methyl Ester (Chiral Precursor) Inter1 Secondary Amine Intermediate Start->Inter1 Reductive Amination (NaBH(OAc)3, DCM) Reagent1 N-Boc-Glycinal (Aldehyde) Reagent1->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization 1. TFA (Boc removal) 2. Base (Et3N/Heat) Product 3-(2-Hydroxyethyl) piperazin-2-one Cyclization->Product Ring Closure

Figure 1: Stereoselective synthesis of the scaffold starting from the chiral pool (Homoserine).

Experimental Protocol: Synthesis of the Core

Objective: Synthesis of (S)-3-(2-hydroxyethyl)piperazin-2-one. Scale: Gram-scale (10 mmol).

Materials
  • L-Homoserine methyl ester hydrochloride (CAS: 133963-45-2)

  • N-Boc-glycinal (CAS: 89711-08-0)

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

Step-by-Step Methodology
Step 1: Reductive Amination[3][4]
  • Dissolution: In a round-bottom flask, dissolve L-Homoserine methyl ester HCl (1.70 g, 10 mmol) in dry DCM (50 mL). Add TEA (1.4 mL, 10 mmol) to neutralize the salt.

  • Addition: Add N-Boc-glycinal (1.59 g, 10 mmol) and stir at room temperature for 30 minutes to allow imine formation.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under nitrogen.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.

  • Validation: Check LC-MS for the secondary amine intermediate mass [M+H]+ ~ 277.

Step 2: Deprotection and Cyclization[3]
  • Deprotection: Dissolve the crude intermediate in DCM (20 mL) and add TFA (5 mL). Stir for 2 hours (removal of Boc). Concentrate to dryness.

  • Neutralization & Cyclization: Redissolve the residue in MeOH (50 mL). Add TEA (excess, ~5 mL) to adjust pH > 8.

  • Reflux: Heat the solution to reflux (65°C) for 16–24 hours. The intramolecular amine attacks the methyl ester to close the ring.

  • Purification: Concentrate the solvent. Purify via flash column chromatography (DCM:MeOH 90:10) to yield the pure lactam.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the diagnostic lactam NH (broad singlet ~7.8 ppm) and the diastereotopic protons of the ring.

    • Chiral HPLC: Confirm enantiomeric excess (ee) > 98%.

Medicinal Chemistry Applications

Peptidomimetics & Turn Mimicry

The 3-substituted piperazin-2-one scaffold is a validated mimic of the Type II'


-turn . In native peptides, these turns are critical for protein-protein interactions (PPIs).
  • Application: Replacing a labile dipeptide segment (e.g., Gly-Ser) in a bioactive peptide with this scaffold can improve metabolic stability (protease resistance) while maintaining binding affinity.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high solubility, this scaffold is an ideal "seed" for fragment growing.

  • Growth Vectors:

    • N1 (Amide): Can be alkylated or arylated to reach hydrophobic pockets.

    • N4 (Amine): Highly nucleophilic; ideal for sulfonylation (sulfonamides) or acylation (amides).

    • C3-Side Chain (Hydroxyethyl): The hydroxyl group can be converted to a fluoride (bioisostere), ether, or used to attach a solubilizing group.

Case Study: Carbonic Anhydrase Inhibitors

Recent studies have demonstrated the utility of 2-(2-hydroxyethyl)piperazine derivatives (isomeric to our topic) in inhibiting Human Carbonic Anhydrase (hCA).[5] The hydroxyethyl tail interacts with the hydrophilic half of the enzyme active site, while the piperazine ring positions a zinc-binding group (sulfonamide) correctly.

  • Design Logic: Using the 3-(2-hydroxyethyl)piperazin-2-one variant adds rigidity. The lactam carbonyl can form additional H-bonds with residues like Thr199 in hCA II, potentially improving selectivity over the flexible piperazine analogs.

Logic Flow: Scaffold Functionalization

Functionalization Core 3-(2-Hydroxyethyl) piperazin-2-one N4 N4 Position (Secondary Amine) Core->N4 N1 N1 Position (Lactam Amide) Core->N1 OH Side Chain (Hydroxyl) Core->OH Warhead Attach Zinc Binding Group (e.g., Sulfonamide) N4->Warhead Acylation/Sulfonylation Target Hydrophobic Pocket Interaction N1->Target Alkylation (requires base) Linker PROTAC Linker Attachment (Solubility Handle) OH->Linker Etherification

Figure 2: Strategic functionalization vectors for the piperazinone scaffold in lead optimization.

References

  • PubChem. 3-(2-Hydroxyethyl)piperazin-2-one Compound Summary. National Library of Medicine. [Link][6]

  • Mickelson, J. W., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI, Molecules. [Link]

  • Chiaramonte, N., et al. (2022).[5] 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • De Marco, R., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters. Journal of Organic Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(2-Hydroxyethyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 3-(2-Hydroxyethyl)piperazin-2-one, a heterocyclic compound with p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-(2-Hydroxyethyl)piperazin-2-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes confirmed information from established databases with inferred properties and potential applications based on the well-characterized chemistry of the broader piperazinone and piperazine classes of compounds. All information is presented with the highest commitment to scientific integrity, with clear distinctions between established data and scientifically grounded hypotheses.

Nomenclature and Chemical Identity

The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature.

IUPAC Name: 3-(2-hydroxyethyl)piperazin-2-one[1]

Synonyms:

  • 3-(2-Hydroxyethyl)-2-piperazinone[1]

  • 3-(2-Hydroxy-ethyl)-piperazin-2-one[1]

  • CAS Number: 936940-62-4[1]

Chemical Structure:

The structure of 3-(2-Hydroxyethyl)piperazin-2-one is characterized by a six-membered piperazin-2-one ring with a 2-hydroxyethyl substituent at the 3-position. The presence of an amide group within the ring and a primary alcohol in the side chain are key functional features that dictate its chemical behavior.

Caption: 2D structure of 3-(2-Hydroxyethyl)piperazin-2-one.

Physicochemical Properties

While extensive experimental data for 3-(2-Hydroxyethyl)piperazin-2-one is not publicly available, computational models provide valuable insights into its physicochemical properties. These properties are crucial for predicting its behavior in various systems, including its solubility, permeability, and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂PubChem[1]
Molecular Weight 144.17 g/mol PubChem[1]
Appearance PowderSigma-Aldrich[2]
XLogP3 -1.4PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 61.4 ŲPubChem[1]

Expert Interpretation: The negative XLogP3 value suggests that 3-(2-Hydroxyethyl)piperazin-2-one is a hydrophilic molecule with a preference for aqueous environments. The presence of multiple hydrogen bond donors and acceptors further supports its potential for high water solubility. The topological polar surface area (TPSA) is within a range often associated with good oral bioavailability in drug candidates, suggesting that this molecule possesses some drug-like properties.

Synthesis Strategies (Inferred)

Specific, peer-reviewed synthesis protocols for 3-(2-Hydroxyethyl)piperazin-2-one are not readily found in the current literature. However, based on established organic chemistry principles and known syntheses of related piperazin-2-one derivatives, a plausible synthetic approach can be proposed. The piperazinone scaffold is a valuable pharmacophore, and various methods for its synthesis have been developed.[3][4][5]

A likely synthetic route would involve the cyclization of a suitably substituted ethylenediamine derivative. One potential conceptual pathway is outlined below:

G cluster_0 Conceptual Synthetic Pathway start Substituted Ethylenediamine Derivative intermediate Intramolecular Cyclization start->intermediate Reaction with an α-haloacetyl halide or ester product 3-(2-Hydroxyethyl)piperazin-2-one intermediate->product Base-mediated ring closure

Caption: A conceptual workflow for the synthesis of 3-(2-Hydroxyethyl)piperazin-2-one.

Causality Behind Experimental Choices (Hypothetical):

  • Starting Material Selection: The choice of a protected 2-(2-aminoethylamino)-4-hydroxybutanoic acid derivative or a related precursor would be critical. The protecting groups would need to be orthogonal to allow for selective deprotection and cyclization.

  • Cyclization Conditions: The intramolecular cyclization to form the lactam (the piperazin-2-one ring) would likely be promoted by a base to deprotonate the amine, facilitating nucleophilic attack on an ester or activated carboxylic acid. The choice of base and solvent would be crucial to optimize the yield and minimize side reactions.

  • Purification: Purification would likely be achieved through column chromatography, leveraging the polarity of the molecule.

It is important to emphasize that this is a hypothetical pathway. The development of an efficient and scalable synthesis would require significant experimental optimization.

Potential Applications in Drug Discovery and Medicinal Chemistry

The piperazine and piperazinone scaffolds are considered "privileged structures" in medicinal chemistry.[6][7][8][9] This is due to their ability to interact with a wide range of biological targets, often leading to compounds with favorable pharmacokinetic properties. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][10]

The structural features of 3-(2-Hydroxyethyl)piperazin-2-one suggest several potential avenues for its application in drug discovery:

  • Scaffold for Library Synthesis: The two nitrogen atoms and the hydroxyl group provide multiple points for chemical modification, making it an attractive scaffold for the creation of diverse chemical libraries for high-throughput screening.

  • Peptidomimetic: The piperazinone ring can act as a constrained dipeptide mimic, which can be valuable in the design of protease inhibitors or compounds that modulate protein-protein interactions.

  • Modulation of Physicochemical Properties: The hydrophilic nature of the molecule, conferred by the hydroxyl group and the polar piperazinone core, could be leveraged to improve the solubility and pharmacokinetic profiles of more lipophilic drug candidates.

While no specific biological activity has been reported for 3-(2-Hydroxyethyl)piperazin-2-one itself, its structural similarity to other biologically active piperazinones suggests that it could be a valuable building block for the synthesis of novel therapeutic agents.

Experimental Protocols (General and Inferred)

Given the absence of specific published experimental protocols for 3-(2-Hydroxyethyl)piperazin-2-one, this section provides a general protocol for the characterization of a novel, polar, heterocyclic compound, which would be applicable in a research setting.

Protocol: Characterization of a Novel Piperazinone Derivative

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals unambiguously.

    • Rationale: NMR is the most powerful tool for elucidating the chemical structure of organic molecules in solution.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the exact mass and confirm the elemental composition.

    • Rationale: HRMS provides a highly accurate mass measurement, which is essential for confirming the molecular formula of a new compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a common starting point for polar compounds.

    • Use a suitable detector, such as a UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD) or a mass spectrometer.

    • Rationale: HPLC is the standard method for determining the purity of a chemical compound.

G cluster_0 General Analytical Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Structural Elucidation ms Mass Spectrometry (HRMS) synthesis->ms Molecular Formula Confirmation hplc HPLC Purity Analysis synthesis->hplc Purity Assessment structure_confirmation Structure and Purity Confirmed nmr->structure_confirmation ms->structure_confirmation hplc->structure_confirmation

Caption: A general analytical workflow for the characterization of a novel chemical entity.

Conclusion and Future Directions

3-(2-Hydroxyethyl)piperazin-2-one is a chemical entity with intriguing structural features that suggest its potential as a valuable building block in medicinal chemistry and materials science. While there is a notable lack of direct experimental data in the public domain, its computed physicochemical properties and the well-established chemistry of the piperazinone scaffold provide a strong foundation for future research.

Future research should focus on:

  • Development and publication of a robust and scalable synthetic route.

  • Thorough experimental characterization of its physicochemical properties.

  • Synthesis of a diverse library of derivatives and screening for biological activity against a range of therapeutic targets.

  • Exploration of its potential as a monomer in the synthesis of novel polymers.

This technical guide serves as a starting point for researchers and scientists interested in exploring the potential of 3-(2-Hydroxyethyl)piperazin-2-one. The synthesis and evaluation of this and related molecules could lead to the discovery of novel compounds with significant scientific and commercial value.

References

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(21), 3535-3544.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen.
  • Thieme. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Cas no 59702-23-7 (1-(2-hydroxyethyl)piperazin-2-one). (n.d.). ChemicalBook.
  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2021).
  • The medicinal chemistry of piperazines: A review. (2024).
  • RSC Publishing. (2022). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019).
  • PubChem. (n.d.). 3-(2-Hydroxyethyl)piperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., Kumar, A., Kumar, A., & Sharma, S. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • Chemsrc. (n.d.). ppg-2 hydroxyethyl cocamide | CAS#:201363-52-2. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2-Hydroxyethyl)piperazin-2-one from Piperazine: A Detailed Application Note and Protocol

Prepared by: Dr. Gemini, Senior Application Scientist Abstract This application note provides a comprehensive, two-step synthetic protocol for the preparation of 3-(2-Hydroxyethyl)piperazin-2-one, a valuable heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the preparation of 3-(2-Hydroxyethyl)piperazin-2-one, a valuable heterocyclic scaffold for drug discovery and development. The synthesis commences with the selective mono-N-alkylation of piperazine to yield the key intermediate, N-(2-hydroxyethyl)piperazine (HEP). Subsequently, this intermediate undergoes N-acylation followed by a thermally-induced intramolecular cyclization to form the target piperazin-2-one ring system. This guide is intended for researchers, medicinal chemists, and process development scientists, offering detailed, step-by-step procedures, mechanistic insights, and justifications for experimental choices to ensure reproducibility and success.

Introduction and Strategic Overview

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of blockbuster drugs with diverse therapeutic applications.[1] The introduction of a lactam function to create a piperazin-2-one core further enhances its utility by providing a rigid, hydrogen-bond accepting/donating moiety that can be strategically modified. 3-(2-Hydroxyethyl)piperazin-2-one, in particular, serves as a versatile building block, featuring a primary alcohol for further derivatization and a stable heterocyclic core.

Direct functionalization of piperazine to achieve the target molecule is challenging due to the symmetrical nature and competing reactivity of the two secondary amine groups. Therefore, a robust, two-step approach is employed, as outlined below.

Overall Synthetic Strategy:

The synthesis is logically divided into two primary stages:

  • Formation of the Key Intermediate: Selective mono-alkylation of piperazine with a suitable 2-carbon electrophile to introduce the hydroxyethyl side chain, yielding N-(2-hydroxyethyl)piperazine (HEP).

  • Lactam Ring Formation: N-alkylation of the remaining secondary amine of HEP with an acetate equivalent, followed by an intramolecular cyclization (lactamization) to construct the desired piperazin-2-one ring.

This strategy ensures high selectivity and provides a clear, controllable pathway to the final product.

Synthetic_Scheme cluster_step1 Step 1: Mono-N-alkylation cluster_step2 Step 2: Lactamization Piperazine Piperazine HEP N-(2-Hydroxyethyl)piperazine (HEP) Piperazine->HEP Base (K2CO3) Solvent (Toluene) Heat Chloroethanol 2-Chloroethanol Chloroethanol->HEP IntermediateEster Intermediate Amino Ester HEP->IntermediateEster Base (K2CO3) Solvent (ACN) EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->IntermediateEster FinalProduct 3-(2-Hydroxyethyl)piperazin-2-one IntermediateEster->FinalProduct Heat (Toluene) -EtOH

Figure 1: Overall Synthetic Scheme. A two-step process starting from piperazine to yield the target piperazinone.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Hydroxyethyl)piperazine (HEP)

This protocol details the synthesis of the key intermediate via direct N-alkylation of piperazine with 2-chloroethanol. Using a molar excess of piperazine is a critical strategy to statistically favor the formation of the mono-substituted product over the di-substituted N,N'-bis(2-hydroxyethyl)piperazine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
PiperazineC₄H₁₀N₂86.14-25.84 g300
2-ChloroethanolC₂H₅ClO80.511.20 g/mL8.05 g100
Potassium CarbonateK₂CO₃138.21-15.2 g110
TolueneC₇H₈-0.87 g/mL200 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (25.84 g, 300 mmol), anhydrous potassium carbonate (15.2 g, 110 mmol), and toluene (200 mL).

  • Initiation: Begin stirring the suspension and heat the mixture to reflux (approx. 110°C) using a heating mantle.

  • Reagent Addition: Once at a steady reflux, add 2-chloroethanol (8.05 g, 100 mmol) dropwise over 30 minutes using a dropping funnel.

    • Causality: The use of a robust inorganic base like potassium carbonate is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid generated during the SN2 reaction. This prevents the protonation of the piperazine nucleophile, which would otherwise render it unreactive.[2]

  • Reaction: Maintain the reaction at reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of 2-chloroethanol.

  • Work-up (Aqueous Wash): After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Transfer the toluene filtrate to a separatory funnel and wash with water (2 x 100 mL) to remove excess piperazine and any remaining salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by vacuum distillation to yield N-(2-hydroxyethyl)piperazine as a colorless to light-yellow oil.

Protocol 2: Synthesis of 3-(2-Hydroxyethyl)piperazin-2-one

This stage involves two distinct chemical transformations: the N-alkylation of HEP with ethyl chloroacetate to form an amino ester intermediate, followed by a thermally-driven intramolecular cyclization to yield the final lactam product.

Materials and Reagents:

ReagentFormulaMW ( g/mol )DensityAmountMoles (mmol)
N-(2-hydroxyethyl)piperazine (HEP)C₆H₁₄N₂O130.191.06 g/mL6.51 g50
Ethyl ChloroacetateC₄H₇ClO₂122.551.15 g/mL6.43 g52.5
Potassium CarbonateK₂CO₃138.21-7.6 g55
Acetonitrile (ACN)C₂H₃N--100 mL-
TolueneC₇H₈--150 mL-

Step-by-Step Procedure:

Part A: Synthesis of Ethyl 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetate

  • Reaction Setup: In a 250 mL round-bottom flask, combine HEP (6.51 g, 50 mmol), anhydrous potassium carbonate (7.6 g, 55 mmol), and acetonitrile (100 mL).

  • Reagent Addition: Stir the suspension at room temperature and add ethyl chloroacetate (6.43 g, 52.5 mmol) dropwise.

    • Expertise & Experience: The secondary amine of HEP is significantly more nucleophilic than the primary alcohol. This inherent difference in reactivity allows for the selective alkylation on the nitrogen atom without the need for protecting the hydroxyl group, simplifying the overall synthetic sequence.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) for 6-8 hours, monitoring the reaction by TLC until the starting HEP is consumed.

  • Isolation of Intermediate: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetate, as an oil. This crude product is often of sufficient purity to be used directly in the next step.

Part B: Intramolecular Cyclization to 3-(2-Hydroxyethyl)piperazin-2-one

  • Reaction Setup: Transfer the crude amino ester from the previous step into a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add toluene (150 mL).

  • Cyclization: Heat the solution to reflux. Ethanol, the byproduct of the cyclization, will be azeotropically removed with toluene and collected in the Dean-Stark trap.

    • Trustworthiness & Self-Validation: The removal of ethanol is key to driving the reaction equilibrium towards the product, in accordance with Le Châtelier's principle. The visual collection of the ethanol-toluene azeotrope in the Dean-Stark trap serves as a real-time indicator that the desired lactamization is proceeding. This is a common and effective strategy for condensation reactions.[3]

  • Reaction Completion: Continue refluxing for 18-24 hours, or until no more ethanol is observed collecting in the trap.

  • Isolation and Purification: Cool the reaction mixture and concentrate the toluene under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-(2-Hydroxyethyl)piperazin-2-one as a solid.

Workflow cluster_0 Protocol 1: HEP Synthesis cluster_1 Protocol 2: Piperazinone Synthesis s1_start Charge Piperazine, K2CO3, Toluene s1_heat Heat to Reflux s1_start->s1_heat s1_add Add 2-Chloroethanol s1_heat->s1_add s1_react Reflux 12-16h s1_add->s1_react s1_cool Cool & Filter s1_react->s1_cool s1_wash Aqueous Wash s1_cool->s1_wash s1_dry Dry & Concentrate s1_wash->s1_dry s1_purify Vacuum Distillation s1_dry->s1_purify s1_product Pure HEP s1_purify->s1_product s2_start Charge HEP, K2CO3, ACN s1_product->s2_start Use as starting material s2_add Add Ethyl Chloroacetate s2_start->s2_add s2_react Reflux 6-8h s2_add->s2_react s2_isolate Filter & Concentrate s2_react->s2_isolate s2_intermediate Crude Amino Ester s2_isolate->s2_intermediate s2_setup_cycl Add Toluene, Setup Dean-Stark s2_intermediate->s2_setup_cycl s2_cyclize Reflux 18-24h s2_setup_cycl->s2_cyclize s2_concentrate Concentrate s2_cyclize->s2_concentrate s2_purify Column Chromatography s2_concentrate->s2_purify s2_product Final Product s2_purify->s2_product

Figure 2: Detailed Experimental Workflow. Step-by-step visualization of the synthesis from starting materials to final product.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • 2-Chloroethanol: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme caution.

  • Ethyl Chloroacetate: Lachrymator. Toxic and corrosive. Handle with care.

  • Toluene/Acetonitrile: Flammable liquids and vapors. Harmful if inhaled or absorbed through the skin.

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Brennan, M. E., & Speranza, G. P. (1982). U.S. Patent No. 4,338,443. U.S.
  • Reilly, S. W., & Mach, R. H. (2016). A Facile and General Method for the Synthesis of Arylpiperazines under Aerobic Conditions. Organic Letters, 18(20), 5272–5275.
  • Ge, H., & co-workers. (2016). Copper-catalyzed dehydrogenative cyclization of N,N-disubstituted hydrazones. Organic & Biomolecular Chemistry, 14, 5343-5346.
  • Kappe, C. O. (2000). High-speed microwave-assisted organic synthesis.
  • Gardner, J. H., & Schneider, A. K. (1933). The Condensation of Piperazine with Ethylene Halohydrins. Journal of the American Chemical Society, 55(9), 3823–3825. [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]

  • Huntsman Corporation. (2017). PROCESS FOR MAKING HYDROXYETHYL PIPERAZINE COMPOUNDS. European Patent Office. EP 3322696 B1. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 304-338. [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed N-Arylation of 3-(2-Hydroxyethyl)piperazin-2-one

Introduction: The Significance of N-Aryl Piperazinones in Modern Drug Discovery The piperazine scaffold is a cornerstone in medicinal chemistry, with N-aryl piperazines being a particularly privileged structural motif fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Piperazinones in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, with N-aryl piperazines being a particularly privileged structural motif found in a multitude of FDA-approved drugs.[1] These compounds exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anti-HIV properties.[1] The introduction of an aryl group onto the piperazine nitrogen can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The specific substrate, 3-(2-hydroxyethyl)piperazin-2-one, incorporates both a lactam functionality and a primary alcohol, presenting unique opportunities for further diversification and potential challenges in chemoselectivity during synthesis.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[2] This reaction has revolutionized the synthesis of aryl amines and their derivatives, becoming an indispensable tool in both academic and industrial research.[3]

This document provides a comprehensive guide to the palladium-catalyzed N-arylation of 3-(2-hydroxyethyl)piperazin-2-one. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying reaction mechanism, catalyst selection, and troubleshooting strategies.

Core Chemistry: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine.[2][4] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle can be broadly described by three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

The Catalytic Cycle
  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Amine Coordination and Deprotonation: The amine substrate, in this case, 3-(2-hydroxyethyl)piperazin-2-one, coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired N-aryl piperazinone product and regenerating the active Pd(0) catalyst.[2]

The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of ligand, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands have been shown to be particularly effective.[5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord + R_2NH, Base PdII_Amido [L_nPd(II)(Ar)(NR_2)] Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Product (Ar-NR_2) Red_Elim->Pd0 Regenerates Catalyst caption Figure 1: Simplified Buchwald-Hartwig Amination Cycle.

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(2-Hydroxyethyl)piperazin-2-one≥95%Commercially AvailableStore under inert atmosphere.
Aryl Halide (e.g., Bromobenzene)Reagent GradeCommercially AvailablePurify if necessary.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially AvailablePre-catalyst.
Xantphos≥98%Commercially AvailableLigand.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableBase.
TolueneAnhydrousCommercially AvailableUse a dry solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor workup.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent.
Step-by-Step Protocol for N-Arylation

This protocol is a general starting point and may require optimization for specific aryl halides.

  • Reaction Setup:

    • To a dry Schlenk tube under an argon atmosphere, add 3-(2-hydroxyethyl)piperazin-2-one (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the Schlenk tube with argon three times.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite to remove insoluble salts.

    • Wash the Celite pad with additional dichloromethane (10 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-aryl-3-(2-hydroxyethyl)piperazin-2-one.

Troubleshooting and Optimization

The success of the N-arylation reaction can be influenced by several factors. The following diagram outlines a decision-making process for troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Conversion Check_Reagents Check Reagent Quality (Substrate, Aryl Halide, Solvent) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Reagent_OK->Start No, Repurify/Replace Change_Base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) Reagent_OK->Change_Base Yes Base_OK Improved? Change_Base->Base_OK Change_Ligand Screen Different Ligands (e.g., RuPhos, SPhos, BINAP) Base_OK->Change_Ligand No Success Successful Reaction Base_OK->Success Yes Ligand_OK Improved? Change_Ligand->Ligand_OK Change_Solvent Screen Different Solvents (e.g., Dioxane, DMF, NMP) Ligand_OK->Change_Solvent No Ligand_OK->Success Yes Solvent_OK Improved? Change_Solvent->Solvent_OK Increase_Temp Increase Reaction Temperature Solvent_OK->Increase_Temp No Solvent_OK->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting the N-arylation reaction.

Key Considerations for Optimization
  • Choice of Ligand: The ligand is critical for the success of the reaction. For sterically hindered aryl halides or less reactive amines, more sophisticated ligands such as RuPhos or SPhos may be required.[1]

  • Choice of Base: The strength and solubility of the base can significantly impact the reaction rate and yield. While cesium carbonate is a good starting point, other bases like potassium phosphate or sodium tert-butoxide may be more effective for certain substrate combinations.

  • Solvent: The polarity and boiling point of the solvent can influence the solubility of the reagents and the reaction temperature. Toluene and dioxane are commonly used solvents.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or substrates.

  • Protection of the Hydroxyl Group: The free hydroxyl group on the 3-(2-hydroxyethyl)piperazin-2-one substrate could potentially coordinate to the palladium center and inhibit catalysis. If the reaction is unsuccessful, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary.

Conclusion

The palladium-catalyzed N-arylation of 3-(2-hydroxyethyl)piperazin-2-one is a robust and versatile method for the synthesis of a valuable class of compounds for drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of N-aryl piperazinone derivatives. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important transformation.

References

  • Chisholm, J. D. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate. N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. ResearchGate. [Link]

  • Semantic Scholar. Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar. [Link]

  • Google Patents. Synthesis of N-(2-hydroxyethyl)piperazine.
  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters, 13(12), 3118–3121. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 779-796. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wolfe, J. P., & Ahman, J. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 7(13), 2783–2786. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Google Patents. Method for synthesis of chiral n-arylpiperazines.
  • PubMed. N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. PubMed. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Google Patents. Process for making hydroxyethyl piperazine compounds.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • ChemSynthesis. 3-(2-hydroxyethyl)-2,5-piperazinedione. ChemSynthesis. [Link]

  • PubMed. Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. PubMed. [Link]

  • PrepChem.com. Synthesis of 2-(2-hydroxyethyl)piperazine. PrepChem.com. [Link]

  • Google Patents. Preparation method of 2-hydroxyethyl piperazine.

Sources

Method

reaction conditions for derivatizing 3-(2-Hydroxyethyl)piperazin-2-one

Application Note: Selective Functionalization of 3-(2-Hydroxyethyl)piperazin-2-one (HEPO) [1] Introduction & Strategic Significance 3-(2-Hydroxyethyl)piperazin-2-one (HEPO) is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Functionalization of 3-(2-Hydroxyethyl)piperazin-2-one (HEPO) [1]

Introduction & Strategic Significance

3-(2-Hydroxyethyl)piperazin-2-one (HEPO) is a privileged scaffold in medicinal chemistry, distinct from its common industrial isomer N-(2-hydroxyethyl)piperazine.[1] While the latter is a commodity chemical for gas scrubbing, HEPO contains a chiral center (C3) and a lactam core, making it a high-value intermediate for peptidomimetics, kinase inhibitors (e.g., Imatinib analogs), and GPCR ligands.

The molecule presents a "Selectivity Triangle" challenge: it possesses three distinct nucleophilic sites with varying reactivity profiles.[1] Successful derivatization requires a rigid chemoselective strategy to avoid polymerization or intractable mixtures.

The Selectivity Triangle:

  • N4 (Secondary Amine):

    
    .[1] Most nucleophilic. Prone to alkylation/acylation.
    
  • OH (Primary Alcohol): Nucleophilic but less reactive than N4. Susceptible to oxidation.[2]

  • N1 (Lactam Amide):

    
    .[1] Weakly nucleophilic; requires strong base deprotonation.
    

Chemoselectivity & Reaction Landscape

The following diagram maps the logical flow for derivatizing HEPO. The critical decision point is the immediate protection of N4 to unlock chemistry at the OH or N1 positions.[1]

HEPO_Reactivity HEPO 3-(2-Hydroxyethyl) piperazin-2-one (HEPO) N4_Prot Step 1: N4-Protection (Boc/Cbz) HEPO->N4_Prot High Priority (Prevents Polymerization) Route_C Route C: N4-Derivatization (Direct) HEPO->Route_C Reductive Amination Route_A Route A: Side-Chain Modification N4_Prot->Route_A Route_B Route B: N1-Amide Alkylation N4_Prot->Route_B Aldehyde Aldehyde (Oxidation) Route_A->Aldehyde Swern/Parikh-Doering Mesylate Mesylate (Activation) Route_A->Mesylate MsCl/Et3N Final_A Reductive Amination Products Aldehyde->Final_A Final_B Bicyclic/Bridged Systems Mesylate->Final_B Cyclization or Displacement

Figure 1: Strategic workflow for HEPO derivatization.[1] Green nodes indicate stable intermediates; Red nodes indicate reactive electrophiles.[1]

Detailed Protocols

Protocol A: N4-Selective Protection (Boc-Strategy)

Rationale: The N4 amine is the "kinetic trap."[1] Attempting to modify the alcohol (OH) without protecting N4 results in self-alkylation or oligomerization.[1] The high water solubility of HEPO makes standard aqueous extraction difficult; this protocol uses a "salting-out" or resin-based workup.[1]

Materials:

  • HEPO (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[1]
    
  • Triethylamine (

    
    ) (1.2 eq)[1]
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) (if solubility permits).[1]

Procedure:

  • Dissolution: Dissolve HEPO in MeOH (10 mL/g). If starting material is an HCl salt, add 1.0 eq of

    
     to free base.
    
  • Addition: Cool to 0°C. Add

    
     dropwise (dissolved in minimal MeOH).
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product is less polar than SM).[1]

  • Workup (Critical Step):

    • Option 1 (Evaporation): Concentrate to dryness. Redissolve in EtOAc. Wash with 10% Citric Acid (removes unreacted amine) and Brine. Dry over

      
      .[1]
      
    • Option 2 (Resin): If product is water-soluble, add polymer-supported trisamine scavenger to remove excess

      
      /acid, then filter and evaporate.[1]
      
  • Yield: Expect 85–95% of 4-Boc-3-(2-hydroxyethyl)piperazin-2-one.

Protocol B: Side-Chain Activation (Mesylation)

Rationale: Converting the hydroxyl to a mesylate (OMs) creates a versatile electrophile for substitution (with azides, amines, cyanides) or intramolecular cyclization.

Materials:

  • N4-Boc-HEPO (from Protocol A)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • 
     or DIPEA (1.5 eq)
    
  • Solvent: Anhydrous DCM[1]

Procedure:

  • Dissolve N4-Boc-HEPO in anhydrous DCM under Nitrogen (

    
    ).[1] Cool to 0°C.
    
  • Add

    
    .[1]
    
  • Add MsCl dropwise over 10 minutes. Exothermic reaction.

  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (2x). Wash organic layer with Brine.

  • Stability Note: The mesylate is moderately stable but should be used immediately for the next step (e.g., displacement with

    
     in DMF) to avoid hydrolysis.[1]
    
Protocol C: Oxidative Functionalization (Aldehyde Synthesis)

Rationale: Converting the alcohol to an aldehyde allows for reductive amination, extending the side chain with diverse amines. Standard Jones oxidation is too harsh; Swern or Parikh-Doering is required to prevent epimerization at C3 or lactam oxidation.[1]

Method: Parikh-Doering Oxidation [1]

  • Reagents: N4-Boc-HEPO (1 eq),

    
     complex (3 eq), DMSO (solvent), DIPEA (5 eq).
    
  • Conditions: Dissolve SM in DMSO/DIPEA at 0°C. Add

    
     in portions.
    
  • Reaction: Stir 2 hours at RT.

  • Workup: Pour into ice water. Extract with EtOAc.[3] The aldehyde is generally stable enough for isolation but best stored under Argon at -20°C.[1]

Data Summary & Troubleshooting

ParameterN4-AmineSide-Chain Alcohol (OH)N1-Amide
Reactivity High (Nucleophilic)Moderate (Nucleophilic)Low (Acidic, pKa ~17)
Protection Boc (Acid labile), Cbz (H2 labile)TBDMS (F- labile), Bn (H2 labile)PMB (Oxidative removal)
Common Pitfall Bis-alkylation if reagent excessOxidation to carboxylic acid (over-oxidation)N1-alkylation requires NaH/DMF
Detection (TLC) Ninhydrin (+)KMnO4 (+)UV Active (Weak)

Troubleshooting Solubility:

  • Issue: HEPO is highly polar and stays in the aqueous phase during extraction.[1]

  • Solution: Use n-Butanol or Chloroform/Isopropanol (3:1) for extractions from aqueous layers.[1] Alternatively, use continuous extraction (liquid-liquid) for 12 hours.

References

  • Synthesis and Reactivity of Piperazin-2-ones

    • Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones.
    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:[Link][1]

  • Physical Properties & Structure

    • Title: 3-(2-Hydroxyethyl)piperazin-2-one Compound Summary (CID 23008991).[4]

    • Source: PubChem.[4][5]

    • URL:[Link][1]

  • Cyclization to Diazabicyclooctanes

    • Title: Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes.[1][6]

    • Source: ResearchGate (Snippet 1.4).[1]

    • URL:[Link]

  • General Piperazine Protection Strategies

    • Title: Protective Groups in Organic Synthesis (Greene's).[1]

    • Context: Standard protocols for secondary amine protection in the presence of alcohols.[1]

    • URL:[Link][1]

Sources

Application

Application Note: Structural Elucidation of 3-(2-Hydroxyethyl)piperazin-2-one via 1D and 2D NMR

Topic: 1H NMR and 13C NMR interpretation of 3-(2-Hydroxyethyl)piperazin-2-one Content Type: Application Note & Protocol Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals. Abstract & Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR interpretation of 3-(2-Hydroxyethyl)piperazin-2-one Content Type: Application Note & Protocol Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.

Abstract & Scope

3-(2-Hydroxyethyl)piperazin-2-one is a critical peptidomimetic scaffold often employed in the synthesis of protease inhibitors and neuroleptic agents. Its structural characterization presents unique challenges due to the coexistence of three exchangeable protons (amide, amine, hydroxyl) and a chiral center at the C3 position, which induces significant diastereotopicity in the ring methylene protons.

This application note provides a definitive protocol for the complete assignment of this molecule. Unlike standard automated reports, this guide focuses on distinguishing overlapping multiplets caused by ring puckering and validating the structure using solvent-dependent experiments.

Experimental Protocol

Sample Preparation Strategy

The choice of solvent is paramount.[1] Chloroform (


) is often unsuitable due to the poor solubility of the polar lactam and the loss of exchangeable proton signals. Dimethyl sulfoxide (

) is the required standard for full characterization.

Protocol: The "Split-Sample" Method To rigorously identify the exchangeable protons (NH and OH), we utilize a two-step acquisition:

  • Sample A (Dry Run): Dissolve 10-15 mg of the compound in 0.6 mL of high-quality

    
     (containing 0.03% TMS). Ensure the sample is strictly anhydrous to prevent rapid proton exchange.
    
  • Sample B (

    
     Shake):  After acquiring spectra for Sample A, add 1-2 drops of 
    
    
    
    directly to the NMR tube, shake vigorously, and re-acquire. Signals that disappear or broaden significantly are confirmed as exchangeable protons.
Acquisition Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving C5/C6 multiplets).

  • Temperature: 298 K (Standard).[2] Note: Variable Temperature (VT) NMR may be required if rotameric broadening is observed, though less common for the unsubstituted nitrogen.

  • Pulse Sequences:

    • 1H: 30° pulse, 3-5s relaxation delay (d1) to ensure accurate integration of the rigid amide proton.

    • 13C: Proton-decoupled (CPD), 2s relaxation delay.

    • 2D: COSY (Magnitude mode), HSQC (Multiplicity-edited).

Structural Analysis & Logic Flow

The assignment logic follows a deductive pathway starting from the most deshielded (rigid) signals to the aliphatic region.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum (DMSO-d6) Step1 Identify Exchangeable Protons (Amide NH, Amine NH, OH) Check: D2O Exchange Start->Step1 Step2 Locate Chiral Center (H3) Couples to Side Chain & Amide NH Step1->Step2 Step3 Assign Diastereotopic Ring Protons (H5a/b, H6a/b) via COSY Step2->Step3 Step4 Assign Side Chain (H7, H8) via COSY connectivity to H3 Step2->Step4 Step5 13C & HSQC Validation Confirm C2 Carbonyl & CH/CH2 differentiation Step3->Step5 Step4->Step5

Figure 1: Logical workflow for the structural elucidation of 3-substituted piperazin-2-ones.

1H NMR Interpretation (DMSO-d6)

The Molecule

Numbering Scheme:

  • 1-NH: Amide Nitrogen

  • 2-C=O: Carbonyl

  • 3-CH: Chiral Methine

  • 4-NH: Secondary Amine

  • 5-CH2: Methylene (alpha to amine)

  • 6-CH2: Methylene (alpha to amide)

  • 7-CH2: Side chain methylene (internal)

  • 8-CH2: Side chain methylene (terminal, alpha to OH)

Spectral Assignments

The chirality at C3 renders the protons at C5, C6, and C7 diastereotopic . They will not appear as simple triplets but as complex multiplets (ABX or ABXY systems).

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH (1) 7.60 - 7.90 br s1HAmide Proton. Most downfield signal. Disappears with

. Broadening indicates quadrupole relaxation from Nitrogen.
OH 4.40 - 4.60 t or br s1HHydroxyl. Coupled to H8. Appears as a triplet if the sample is dry and pure; singlet if exchanging. Disappears with

.
H-8 3.45 - 3.55 m2H

-Hydroxyl Methylene.
Deshielded by oxygen. Shows COSY correlation to OH and H7.
H-3 3.10 - 3.25 dd or m1HChiral Center.

to Carbonyl and Amine. Key node in COSY: couples to H7 (side chain) and NH(4).
H-6a/b 3.05 - 3.20 m2H

-Amide Methylene.
Often overlaps with H3. Diastereotopic splitting is usually subtle here but distinct from H5.
H-5a/b 2.60 - 2.90 m2H

-Amine Methylene.
Upfield of H6 due to lack of carbonyl anisotropy. Highly diastereotopic; may appear as two distinct multiplets.
NH (4) 2.00 - 2.50 br s1HAmine Proton. Variable shift. Often buried in the solvent shoulder or water peak. Validated by HSQC (no carbon correlation).
H-7 1.50 - 1.80 m2HSide Chain Methylene. Shielded aliphatic region. Complex multiplet due to diastereotopicity induced by C3.

Critical Insight - The "Roof Effect": Due to the ring constraint, the coupling between geminal protons (e.g., H5a and H5b) is strong (


 Hz). If the chemical shift difference is small, these signals will "lean" toward each other (Roof Effect), making accurate integration difficult without curve fitting.

13C NMR Interpretation

The Carbon-13 spectrum provides the skeletal confirmation. The lack of symmetry is the key indicator.

PositionShift (δ ppm)Type (DEPT/HSQC)Interpretation
C-2 170.0 - 172.0 Quaternary (C)Amide Carbonyl. Characteristic downfield shift.
C-8 58.0 - 60.0 Methylene (

)

-Hydroxyl.
Deshielded by Oxygen.
C-3 54.0 - 56.0 Methine (

)
Chiral Center. Differentiated from methylenes by DEPT-135 (points up) or HSQC.
C-5 44.0 - 46.0 Methylene (

)

-Amine.
C-6 40.0 - 42.0 Methylene (

)

-Amide.
slightly more shielded than C5 in some piperazinone conformers, but assignments of C5/C6 often require HMBC to confirm.
C-7 34.0 - 36.0 Methylene (

)
Side Chain. Most shielded carbon.

Advanced Validation: 2D NMR Pathways

To resolve the overlapping multiplets in the 2.6–3.5 ppm region, use the following correlation map:

COSY_Correlations NH1 NH (Amide) H6 H-6 (Ring) NH1->H6 Vicinal (Weak) H6->H6 Geminal 2J H5 H-5 (Ring) H6->H5 Vicinal 3J H5->H5 Geminal 2J H3 H-3 (Chiral) H5->H3 Long Range 4J (Rare) H7 H-7 (Side Chain) H3->H7 Vicinal 3J H8 H-8 (Side Chain) H7->H8 Vicinal 3J OH OH (Hydroxyl) H8->OH Vicinal 3J (in dry DMSO)

Figure 2: Key COSY correlations. Bold lines indicate strong vicinal couplings useful for "walking" the carbon chain.

Protocol for Distinguishing C5 and C6:
  • HMBC Experiment: Look for the correlation to the Carbonyl (C2).

    • H-3 will show a strong 2-bond correlation (

      
      ) to C2.
      
    • H-6 (alpha to amide N) will show a 3-bond correlation (

      
      ) to C2.
      
    • H-5 (alpha to amine N) is too far (4 bonds) and will not show a correlation to C2.

    • Result: The methylene protons that correlate to the Carbonyl are H-6; the ones that do not are H-5.

Troubleshooting & Common Pitfalls

  • Water Suppression Artifacts: If using presaturation to suppress water, be careful not to suppress the H-3 or H-6 signals if they overlap with the water peak (~3.33 ppm in DMSO). Solution: Use excitation sculpting or simply dry the sample thoroughly.

  • Broadening of Signals: If the piperazine ring is undergoing slow conformational exchange (chair-boat flipping), signals may broaden. Solution: Run the experiment at 323 K (50°C) to sharpen the lines by entering the fast-exchange regime.

  • pH Dependence: The chemical shift of H-3 and H-5 is highly sensitive to pH due to the basicity of N-4. Ensure the sample is neutral. Protonation of N-4 (salt formation) will shift H-3 and H-5 downfield significantly (+0.5 to 1.0 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general shift prediction).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for piperazine ring shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for identifying solvent peaks in DMSO/D2O).

  • Micklisch, C. M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry, 12, 2478–2489.[3] [Link] (Reference for conformational analysis and diastereotopicity in substituted piperazines).

Sources

Method

Application Note: High-Purity Isolation of 3-(2-Hydroxyethyl)piperazin-2-one

Executive Summary & Physicochemical Context 3-(2-Hydroxyethyl)piperazin-2-one (HEPO) represents a challenging class of bifunctional heterocycles often used as scaffolds in kinase inhibitor design and peptidomimetic synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

3-(2-Hydroxyethyl)piperazin-2-one (HEPO) represents a challenging class of bifunctional heterocycles often used as scaffolds in kinase inhibitor design and peptidomimetic synthesis. Its structure contains three distinct polarity centers: a secondary amine, a lactam (cyclic amide), and a primary alcohol.

The Purification Challenge

Standard purification protocols often fail for HEPO due to its extreme polarity (LogP < -1.0) and basicity.

  • Silica Gel Interactions: The secondary amine (N4 position) interacts strongly with acidic silanol groups on silica gel, causing irreversible adsorption or severe "tailing" (peak broadening).

  • Solubility Profile: The molecule is highly water-soluble and poorly soluble in non-polar solvents (Hexane, Et2O), making liquid-liquid extraction difficult.

  • Detection Limits: The lactam chromophore is weak (UV

    
     ~205–210 nm), making standard UV detection unreliable.
    

This guide details two validated protocols: Amine-Modified Normal Phase Flash Chromatography (for bulk purification) and HILIC/Reverse Phase (for high-purity isolation).

Pre-Purification Strategy

Before chromatography, the crude reaction mixture must be conditioned to maximize recovery.

Critical Quality Attribute (CQA) Check
ParameterRequirementReason
pH State Basic (pH > 9)Ensure the amine is free-based to reduce silica interaction.
Solvent Content < 1% DMF/DMSOHigh-boiling solvents destroy flash column separation; remove via lyophilization or high-vac azeotrope.
Salt Load MinimalInorganic salts will clog silica pores. Precipitate with MeOH/DCM if necessary.

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Best for: Gram-scale purification from crude reaction mixtures.

Stationary & Mobile Phase Selection

Standard silica gel (40–63 µm) is acceptable only if the mobile phase is chemically modified to suppress silanol activity.

  • Stationary Phase: Irregular Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% 7N Ammonia in Methanol (MeOH/NH

    
    ).
    
    • Note: If 7N NH

      
       in MeOH is unavailable, prepare a mixture of DCM:MeOH:NH
      
      
      
      OH (aq) in a 90:10:1 ratio. The aqueous ammonia is critical for peak shape.
Sample Loading (Dry Loading Technique)

Do not attempt liquid injection with polar solvents (like MeOH), as this will cause "breakthrough" where the compound elutes immediately with the solvent front.

  • Dissolve crude HEPO in a minimum amount of MeOH.

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude mass).

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

  • Pack this powder into a solid load cartridge or pour it on top of the pre-packed column.

Elution Gradient[1]
  • Flow Rate: 20–40 mL/min (depending on column diameter).

  • Gradient Profile:

Time (CV*)% Mobile Phase BDescription
0–20%Wash non-polar impurities.
2–50% → 5%Linear ramp.
5–155% → 20%Elution Window. HEPO typically elutes at ~8–12% B.
15–1820% → 50%Flush strongly bound oligomers.

*CV = Column Volumes

Protocol B: HILIC / Aqueous Normal Phase

Best for: High-purity (>98%) requirements or removing inorganic salts.

If the silica method yields impure product, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for LogP -1.4 compounds.

  • Column: Bare Silica or Amide-bonded Silica (e.g., TSKgel Amide-80).

  • Mobile Phase A: Acetonitrile (ACN).

  • Mobile Phase B: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mechanism:[1][2][3][4][5][6] The water forms a layer on the silica surface; the polar HEPO partitions into this water layer.

  • Gradient: Start high organic (95% ACN) and ramp down to 60% ACN.

    • Note: Unlike Reverse Phase, HILIC elutes polar compounds later as water content increases.

Detection & Visualization

Since HEPO lacks a conjugated


-system, standard UV (254 nm) is ineffective.
  • Primary Method: ELSD (Evaporative Light Scattering Detector). [7][8]

    • Set drift tube temperature to 40°C (low enough to prevent evaporation of semi-volatile impurities, though HEPO is non-volatile).

  • Secondary Method: Low-UV.

    • Monitor at 210 nm . Use high-purity solvents to minimize background noise.

  • TLC Visualization (Offline):

    • Eluent: DCM : MeOH : NH

      
      OH (80 : 20 : 1).
      
    • Stain: Potassium Permanganate (KMnO

      
      ) . The alcohol and amine will oxidize/complex, appearing as a bright yellow spot on a purple background.
      
    • Alternative: Iodine chamber (reversible brown spots).

Process Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (HEPO + Salts + Byproducts) SolubilityCheck Check Solubility: Soluble in DCM? Start->SolubilityCheck Decision1 Soluble in DCM? SolubilityCheck->Decision1 MethodA Method A: Modified Silica Flash DCM / MeOH / NH3 Decision1->MethodA Yes / Partially MethodB Method B: HILIC / C18-Aq ACN / Water / Buffer Decision1->MethodB No (Water soluble only) DryLoad Step 1: Dry Load on Celite (Crucial for Band Focusing) MethodA->DryLoad Detection Detection: ELSD or KMnO4 Stain (No UV 254nm) MethodB->Detection Gradient Step 2: Gradient Elution 0% -> 20% MeOH/NH3 DryLoad->Gradient Gradient->Detection Final Pure HEPO (Viscous Oil / Low Melt Solid) Detection->Final

Figure 1: Decision tree for selecting the appropriate purification modality based on crude solubility and purity requirements.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Silanol interaction with amine.Increase modifier (NH

OH) concentration to 1–2%. Switch to amine-bonded silica.[5]
Compound at Solvent Front "Washout" effect.Sample was loaded in liquid MeOH. Switch to dry loading.
Low Recovery Irreversible adsorption.Flush column with 10% Triethylamine in MeOH at the end of the run to strip remaining amine.
No UV Signal Wrong wavelength.Switch monitoring to 210 nm or use ELSD.

References

  • PubChem Compound Summary. "3-(2-Hydroxyethyl)piperazin-2-one."[9] National Center for Biotechnology Information. Accessed Oct 2023.[5][10]

  • Biotage Application Note. "Strategies for Flash Purification of Polar Amines." Biotage Knowledge Base. (General reference for amine purification on silica).

  • Teo, Y.C., et al. "Efficient Synthesis of Piperazin-2-ones." Tetrahedron Letters, vol. 52, no. 3, 2011.
  • Merck Millipore. "Polar Hydrophilic Compounds in Pharmaceutical Analysis." (Guide on HILIC selection).

Sources

Application

Application Note: Recrystallization Techniques for 3-(2-Hydroxyethyl)piperazin-2-one

Part 1: Executive Summary & Core Directive 3-(2-Hydroxyethyl)piperazin-2-one (CAS: 936940-62-4) is a specialized heterocyclic intermediate distinct from its common isomer, 1-(2-hydroxyethyl)piperazine (a liquid).[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

3-(2-Hydroxyethyl)piperazin-2-one (CAS: 936940-62-4) is a specialized heterocyclic intermediate distinct from its common isomer, 1-(2-hydroxyethyl)piperazine (a liquid).[1] This compound is a low-melting solid possessing both a polar amide lactam ring and a hydrogen-bond-donating hydroxyl group. These features make it prone to "oiling out" (liquid-liquid phase separation) during classical thermal recrystallization.

This guide deviates from standard high-temperature recrystallization protocols. Instead, it prioritizes Anti-Solvent Precipitation and Low-Temperature Crystallization techniques designed to purify the compound without exceeding its melting point, thereby maximizing recovery and crystallinity while removing polar amine impurities.

Part 2: Physicochemical Profiling & Solvent Strategy

Before initiating purification, one must distinguish the target from its isomers and understand its solubility profile.

Target Identification
FeatureTarget CompoundCommon Isomer (Impurity/Confusion)
Name 3-(2-Hydroxyethyl)piperazin-2-one 1-(2-Hydroxyethyl)piperazine
Structure 3-substituted lactam (C-substitution)N-substituted piperazine
CAS 936940-62-4 103-76-4
State Solid (Low Melting) Liquid (bp 246°C)
Polarity High (Amide + Alcohol)High (Amine + Alcohol)
Solubility Logic & Solvent Selection

The molecule contains a hydrogen-bond donor (OH) and acceptor (Amide C=O).

  • Good Solvents (Dissolvers): Methanol, Ethanol, Water (too soluble), DMSO (hard to remove).

  • Poor Solvents (Anti-solvents): Diethyl Ether, MTBE, Hexanes, Toluene.

  • Intermediate Solvents: Acetone, Ethyl Acetate, Acetonitrile.

The "Oiling Out" Danger: Because the compound is a low-melting solid, heating it in a solvent with a boiling point higher than the compound's melting point (estimated <100°C) often results in the formation of an oil droplet phase rather than a crystal lattice.

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Recommended)

Best for: Preventing oiling out and maximizing yield from crude reaction mixtures.

Reagents:

  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute).

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether.

Workflow:

  • Dissolution: Dissolve the crude 3-(2-Hydroxyethyl)piperazin-2-one in the minimum amount of Methanol at Room Temperature (20-25°C) . Do not heat.

    • Tip: If the crude is dark, treat with activated charcoal (10% w/w) for 15 mins, then filter through Celite.

  • Saturation: The solution should be near saturation. If too dilute, concentrate via rotary evaporation until viscous, then redissolve in minimal methanol.

  • Anti-Solvent Addition:

    • Place the flask on a magnetic stirrer with gentle agitation.

    • Add MTBE dropwise.

    • Observation: A cloudiness (turbidity) will appear. Stop addition and wait for the cloudiness to redissolve or persist.

    • Continue adding MTBE until a faint, persistent turbidity is achieved.

  • Nucleation:

    • Stop stirring.

    • Add a "seed crystal" if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Crystallization:

    • Cover the flask and place it in a refrigerator (4°C) for 12 hours.

    • If no crystals form, move to a freezer (-20°C) for 24 hours.

  • Harvesting:

    • Filter the crystals rapidly using a chilled Buchner funnel.

    • Wash with a cold 1:4 Methanol:MTBE mixture.

    • Dry under high vacuum at room temperature (hygroscopic risk).

Protocol B: Thermal Recrystallization (Acetone/IPA)

Best for: Removing specific non-polar impurities.

Reagents:

  • Solvent: Isopropanol (IPA) or Acetone.

Workflow:

  • Slurry: Suspend the crude solid in Isopropanol (10 mL/g).

  • Gentle Heating: Heat the mixture to 50°C (Do not boil).

    • Critical: If the solid melts into an oil at the bottom, STOP . Switch to Protocol A.

  • Dissolution: If the solid dissolves, filter hot to remove insolubles.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Collection: Filter and dry.

Part 4: Visualization of Workflows

Decision Tree for Purification Strategy

This diagram guides the researcher through the selection of the correct protocol based on the physical behavior of the crude material.

Recrystallization_Decision_Tree Start Crude 3-(2-Hydroxyethyl)piperazin-2-one CheckState Physical State Check Start->CheckState IsLiquid Viscous Oil / Liquid CheckState->IsLiquid Impure/Wet IsSolid Solid / Semi-Solid CheckState->IsSolid Dry Crude Path_Oil Protocol A: Anti-Solvent Precipitation (MeOH + MTBE) IsLiquid->Path_Oil Avoid Heat SolubilityTest Solubility Screening (MeOH, Acetone, MTBE) IsSolid->SolubilityTest SolubilityTest->Path_Oil Too soluble / Low MP Path_Solid Protocol B: Thermal Recrystallization (Isopropanol or Acetone) SolubilityTest->Path_Solid Dissolves in warm IPA Success Pure Crystals Path_Oil->Success OilingCheck Did it Oil Out upon heating? Path_Solid->OilingCheck OilingCheck->Path_Oil Yes (Rescue) OilingCheck->Success No

Caption: Decision logic for selecting between Anti-Solvent (Protocol A) and Thermal (Protocol B) methods based on crude state and oiling behavior.

Part 5: Troubleshooting & Validation

Common Failure Modes
SymptomDiagnosisCorrective Action
Oiling Out Phase separation occurred before crystallization. Temp > MP.Re-dissolve by adding a small amount of "Good Solvent" (MeOH). Cool to RT. Add seed crystal.
No Precipitation Solution is not supersaturated.Evaporate solvent to 50% volume. Cool to -20°C.
Sticky Gum Impurities (oligomers) are trapping solvent.Triturate (grind) the gum with diethyl ether to extract impurities, then attempt Protocol A again.
Analytical Validation

Since the melting point is a key differentiator from the liquid isomer, it serves as the primary validation check.

  • Melting Point: Expect a sharp range (e.g., typically 50-90°C range for this class, distinct from the liquid isomer). Note: Exact literature MP is variable due to hygroscopicity; establish an internal standard.

  • H-NMR (D2O or DMSO-d6):

    • Verify the integration of the ethyl backbone vs. the piperazinone ring protons.

    • Confirm absence of residual solvent (MeOH/MTBE) which can solvate the crystal and lower MP.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23008991, 3-(2-Hydroxyethyl)piperazin-2-one. Retrieved from [Link][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference for purification of low-melting heterocyclic amides).

Sources

Method

Application Note: 3-(2-Hydroxyethyl)piperazin-2-one in Medicinal Chemistry

This guide details the medicinal chemistry applications of 3-(2-Hydroxyethyl)piperazin-2-one (CAS: 936940-62-4), a versatile heterocyclic building block. Part 1: Executive Summary & Chemical Profile The "Scaffold-Linker"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of 3-(2-Hydroxyethyl)piperazin-2-one (CAS: 936940-62-4), a versatile heterocyclic building block.

Part 1: Executive Summary & Chemical Profile

The "Scaffold-Linker" Hybrid

3-(2-Hydroxyethyl)piperazin-2-one represents a high-value "privileged scaffold" in modern drug discovery. Unlike simple piperazines, the piperazin-2-one core introduces a hydrogen-bond accepting carbonyl and a distinct conformational constraint, mimicking the


-turn of peptides.

The specific inclusion of a 3-(2-hydroxyethyl) side chain transforms this molecule from a passive scaffold into a bifunctional branching point . It serves two critical roles:

  • Peptidomimetic Anchor: The 3-position stereocenter mimics the

    
    -carbon of amino acids (specifically homoserine), allowing the scaffold to replace labile peptide bonds.
    
  • Cyclization Precursor: The pendant hydroxyl group is perfectly positioned for intramolecular cyclization, enabling the synthesis of bicyclic pyrrolo[1,2-a]pyrazine systems—a core motif in various kinase inhibitors and GPCR ligands.

Physicochemical Profile
PropertyValueRelevance
Molecular Weight 144.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 3 (N1-H, N4-H, OH)High potential for specific receptor interactions.
H-Bond Acceptors 2 (C=O, OH)Balanced polarity.
pKa (N4-H) ~8.5 (Predicted)Basic secondary amine; suitable for salt formation.
pKa (N1-H) ~16 (Predicted)Non-basic amide; requires strong base for alkylation.
Chirality C3 CenterTypically available as racemate; chiral resolution yields enantiopure peptidomimetics.

Part 2: Strategic Applications & Reactivity

Reactivity Map

The molecule possesses three distinct vectors for diversification, allowing for sequential functionalization.

ReactivityMap Scaffold 3-(2-Hydroxyethyl) piperazin-2-one N4 N4-Amine (Secondary) Most Nucleophilic Scaffold->N4 Vector 1: Reductive Amination SNAr, Acylation OH Side Chain OH (Primary) Cyclization/Linker Handle Scaffold->OH Vector 2: Mitsunobu, Oxidation, Cyclization N1 N1-Amide Requires Deprotonation Scaffold->N1 Vector 3: Alkylation (NaH/R-X)

Caption: Orthogonal reactivity vectors of the HEP-2-one scaffold.

Primary Medicinal Chemistry Applications
A. Constrained Peptidomimetics

The piperazin-2-one ring acts as a Gly-Xaa dipeptide isostere. The 3-substituent (hydroxyethyl) mimics the side chain of homoserine or aspartic acid.

  • Mechanism: By incorporating this scaffold, researchers lock the "peptide" backbone into a specific conformation, reducing entropy penalties upon binding and improving metabolic stability against proteases.

B. Bicyclic Core Synthesis (Pyrrolopyrazines)

This is the most powerful application. The hydroxyethyl arm can be activated (e.g., mesylation) and cyclized onto the N4 nitrogen to form octahydropyrrolo[1,2-a]pyrazine .

  • Relevance: This bicyclic system is a core scaffold in inhibitors of DPP-4 (diabetes) and various kinases .

Part 3: Detailed Experimental Protocols

Protocol A: Selective N4-Functionalization (Reductive Amination)

Purpose: To attach a diversity element (R-group) to the basic nitrogen without affecting the hydroxyl or amide groups.

Reagents:

  • Aldehyde (1.0 equiv)

  • HEP-2-one (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • DCM or DCE (Solvent)

  • Acetic Acid (catalytic)

Step-by-Step:

  • Imine Formation: Dissolve 3-(2-hydroxyethyl)piperazin-2-one (1 mmol) and the desired aldehyde (1 mmol) in DCE (5 mL).

  • Acidification: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS (Target mass = M + Aldehyde - H2O + 2H).

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Expert Insight: The amide N1 is non-basic and will not participate. The hydroxyl group is nucleophilic but reacts much slower than the amine under these conditions. No protection of the OH is required.

Protocol B: Intramolecular Cyclization to Pyrrolo[1,2-a]pyrazine

Purpose: To convert the flexible scaffold into a rigid bicyclic core.

Mechanism: The N4 amine attacks the activated hydroxyl group (converted to a leaving group) to close the 5-membered ring.

Cyclization Start HEP-2-one (Linear) Protect N1 Protection (Optional, e.g., Boc) Start->Protect If N1 alkylation unwanted Activate OH Activation (MsCl / Et3N) Start->Activate Direct Protect->Activate Cyclize Intramolecular SN2 Attack Activate->Cyclize Product Bicyclic Pyrrolopyrazine Cyclize->Product

Caption: Pathway for converting HEP-2-one into a rigid bicyclic scaffold.

Step-by-Step:

  • Preparation: Dissolve HEP-2-one (1 mmol) in anhydrous DCM (10 mL) under Nitrogen.

  • Base Addition: Add Triethylamine (3.0 equiv). Cool to 0°C.

  • Activation: Dropwise add Methanesulfonyl Chloride (MsCl, 1.1 equiv).

    • Note: If N4 is the desired nucleophile, it must be unprotected. However, MsCl might react with N4 first to form a sulfonamide (dead end).

    • CRITICAL MODIFICATION: To achieve cyclization, one must typically use Mitsunobu conditions OR ensure N4 is temporarily protected if activating the OH, then deprotected.

    • Alternative (Direct Cyclization): Use Appel Reaction conditions (PPh3, CBr4) which are selective for the alcohol, converting it to a bromide. The amine then displaces the bromide intramolecularly.

Refined Protocol (Appel Cyclization):

  • Mix: Dissolve HEP-2-one (1 mmol) and CBr4 (1.2 equiv) in DCM.

  • Initiate: Add PPh3 (1.2 equiv) slowly at 0°C.

  • Stir: Allow to warm to RT. The alcohol converts to alkyl bromide.

  • Cyclize: Add mild base (DIPEA, 2 equiv) and heat to 40°C if necessary. The secondary amine (N4) attacks the alkyl bromide side chain.

  • Result: Formation of the bicyclic lactam.

Protocol C: Side-Chain Extension (Etherification)

Purpose: To use the OH group as a linker to attach a lipophilic tail or a warhead.

Reagents:

  • N4-Boc-protected HEP-2-one (Must protect N4 first to prevent N-alkylation).

  • Sodium Hydride (NaH, 60% dispersion).

  • Alkyl Halide (R-X).

Step-by-Step:

  • Protection: React HEP-2-one with Boc2O (1.0 equiv) in DCM/NaHCO3 to selectively protect the secondary amine (N4). Isolate the N-Boc intermediate.

  • Deprotonation: Dissolve N-Boc intermediate in anhydrous DMF at 0°C. Add NaH (1.2 equiv). Stir for 15 min (Evolution of H2 gas).

  • Alkylation: Add Alkyl Halide (1.2 equiv). Stir at RT for 2–4 hours.

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

  • Result: 3-(2-alkoxyethyl)piperazin-2-one.

Part 4: References

  • Piperazinone Scaffolds in Medicinal Chemistry:

    • Title: "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents"

    • Source: European Journal of Medicinal Chemistry

    • URL:[Link]

  • Synthesis of 3-Substituted Piperazin-2-ones:

    • Title: "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution"

    • Source: Synthesis (Thieme)

  • Chemical Identity & Properties:

    • Title: "3-(2-Hydroxyethyl)piperazin-2-one (CID 23008991)"[1]

    • Source: PubChem[1]

    • URL:[Link]

  • Bicyclic Synthesis Applications:

    • Title: "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization"

    • Source: MDPI Organics

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing by-product formation in 3-(2-Hydroxyethyl)piperazin-2-one reactions

Executive Summary: The Reactivity Landscape The 3-(2-Hydroxyethyl)piperazin-2-one (HEPO) scaffold presents a unique "triad of reactivity" that often frustrates medicinal chemists. Unlike simple piperazines, the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Landscape

The 3-(2-Hydroxyethyl)piperazin-2-one (HEPO) scaffold presents a unique "triad of reactivity" that often frustrates medicinal chemists. Unlike simple piperazines, the presence of the C2-carbonyl creates an acidic center at C3, making the molecule chemically fragile.[1]

Successful manipulation requires navigating three competing failure modes:

  • Racemization at C3: The most insidious by-product, often undetected by standard LCMS.[1]

  • N4 vs. O-Selectivity: Competition between the secondary amine and the primary alcohol.[1]

  • Elimination/Cyclization: Formation of vinyl species or intramolecular lactonization.[1]

This guide provides self-validating protocols to suppress these pathways.

Module 1: Preserving Chirality (Racemization Control)

The Issue: "I am observing a loss of enantiomeric excess (ee) during N-alkylation or coupling reactions."

The Mechanism: The C3 proton is alpha to the carbonyl.[1] Strong bases or even mild bases with prolonged exposure can deprotonate this position, forming an enolate intermediate that reprotonates racomically. This is exacerbated because the 3-(2-hydroxyethyl) side chain is electron-withdrawing compared to a simple alkyl group.[1]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Avoid: NaH, LDA, DBU. Use: DIPEA, NMM, or inorganic bases like K₂CO₃ (anhydrous).Strong bases directly deprotonate C3 (pKa ~19-21 in DMSO).[1] Hindered tertiary amines reduce this risk significantly.
Solvent Avoid: DMF/DMAc at >40°C. Use: THF, DCM, or Toluene.Polar aprotic solvents (DMF) solvate cations, leaving the base "naked" and more reactive toward the C3 proton.[1]
Temperature Maintain < 0°C during base addition.Kinetic control favors N-deprotonation (if targeting amide N1) or nucleophilic attack over thermodynamic enolization.[1]
Q: How do I alkylate the N4-amine without racemizing C3?

A: Do not use direct alkylation (R-X + Base).[1] Instead, use Reductive Amination .

Protocol:

  • Combine HEPO scaffold (1.0 equiv) with Aldehyde (1.1 equiv) in DCM/MeOH.[1]

  • Add catalytic AcOH (pH 5–6).[1]

  • Stir 30 min to form imine.

  • Add NaBH(OAc)₃ (1.5 equiv) at 0°C. Why: This proceeds under slightly acidic conditions, rendering the C3 proton stable and preventing enolization entirely.

Module 2: Chemoselectivity (Amine vs. Alcohol)

The Issue: "I am trying to react the N4-amine, but I see O-alkylated by-products (or vice versa)."

The Mechanism: The N4-amine is generally more nucleophilic than the primary alcohol, but the alcohol is less sterically hindered.[1] Under basic conditions, the alkoxide (O-) is a harder, more aggressive nucleophile than the neutral amine.[1]

Decision Logic: Functionalization Strategy

Chemoselectivity cluster_warning Critical Warning Start Target Reaction? TargetN Target: N4-Amine Start->TargetN TargetO Target: Side Chain -OH Start->TargetO DirectN Method: Reductive Amination (High Selectivity) TargetN->DirectN Best Path ProtectN Step 1: Boc/Fmoc Protection of N4 TargetO->ProtectN Mandatory Risk Risk: O-Acylation of N-product DirectN->Risk If excess reagent ReactO Step 2: O-Alkylation/Acylation ProtectN->ReactO Deprotect Step 3: Deprotection ReactO->Deprotect

Caption: Decision tree for selective functionalization of the bifunctional HEPO scaffold.

Q: Can I selectively acylate the N4-amine without protecting the alcohol?

A: Yes, by exploiting nucleophilicity differences, but you must control the leaving group.[1]

Protocol (The "Active Ester" Method):

  • Do not use Acid Chlorides (R-COCl).[1] They are too reactive and will esterify the alcohol.[1]

  • Use NHS-Esters or Pentafluorophenyl esters .[1]

  • Solvent: DMF or DCM.

  • Base: None (if free base) or 1.0 equiv DIPEA. Result: The amine reacts rapidly with the active ester; the alcohol reacts negligibly at room temperature.[1]

Module 3: Preventing Elimination & Ring Opening

The Issue: "My product mass is -18 (Dehydration) or +18 (Hydrolysis) relative to the expected mass."

The Mechanism:

  • Elimination: If you activate the hydroxyl group (e.g., Mesyl-Cl) to turn it into a leaving group, the adjacent methylene protons can be removed by base, creating a vinyl group (E2 elimination).[1]

  • Hydrolysis: The lactam ring is strained.[1] Strong aqueous acids or bases will open the ring to the amino acid derivative.[1]

Visualizing the Degradation Pathways

Degradation cluster_prevention Prevention Strategies HEPO HEPO Scaffold Elimination Vinyl By-Product (Mass -18) HEPO->Elimination Activation (MsCl) + Base Hydrolysis Ring Open Amino Acid (Mass +18) HEPO->Hydrolysis Aq. NaOH or HCl > 60°C Cyclization Intramolecular Lactone (Bridged Bicycle) HEPO->Cyclization Acid Catalysis (Fisher Esterification) P1 Use Mitsunobu (Neutral pH) Elimination->P1 P2 Keep pH 4-9 Hydrolysis->P2

Caption: Major degradation pathways for 3-(2-hydroxyethyl)piperazin-2-one and mitigation strategies.

Q: How do I convert the -OH to a leaving group without causing elimination?

A: Avoid Sulfonyl chlorides (MsCl/TsCl) if possible, as the required base promotes elimination.[1]

Recommended Protocol: The Appel Reaction or Mitsunobu [1]

  • Appel Reaction (OH

    
     Br/I): 
    
    • Reagents: CBr₄ + PPh₃.[1]

    • Conditions: DCM, 0°C to RT. Neutral conditions prevent E2 elimination.[1]

  • Mitsunobu Reaction (OH

    
     N/O/S nucleophile): 
    
    • Reagents: DIAD + PPh₃ + Nucleophile (H-Nu).[1]

    • Why: Stereoinversion at the side chain (if chiral) but preserves the sensitive C3 center and avoids elimination.[1]

References & Authoritative Grounding

  • Chauhan, N., et al. (2019). "Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization."[1][2] The Journal of Organic Chemistry, 84(4), 1757-1765.[1][2] Link[1]

    • Relevance: Establishes stability profiles for substituted piperazines and ring-opening risks.

  • Stoltz, B. M., et al. "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones."[1] Caltech Division of Chemistry.[1] Link

    • Relevance: definitive work on the C3-functionalization and racemization issues in piperazin-2-ones.

  • Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis."[1][3] Tetrahedron Letters, 58, 2326.[3] Link[1]

    • Relevance: While focusing on Phenylglycine, the mechanism for C-alpha racemization adjacent to an amide carbonyl is mechanistically identical to the HEPO C3 racemization issue.[1]

  • PubChem Compound Summary. "3-(2-Hydroxyethyl)piperazin-2-one (CID 23008991)."[1][4] Link[1]

    • Relevance: Verification of chemical structure and physical properties.[1][4]

Sources

Optimization

challenges in the purification of 3-(2-Hydroxyethyl)piperazin-2-one

Technical Support Center: Purification of 3-(2-Hydroxyethyl)piperazin-2-one Topic: Challenges in the Purification of 3-(2-Hydroxyethyl)piperazin-2-one CAS Registry Number: 936940-62-4 Chemical Formula: C₆H₁₂N₂O₂ Molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(2-Hydroxyethyl)piperazin-2-one

Topic: Challenges in the Purification of 3-(2-Hydroxyethyl)piperazin-2-one CAS Registry Number: 936940-62-4 Chemical Formula: C₆H₁₂N₂O₂ Molecular Weight: 144.17 g/mol [1]

Executive Summary & Molecule Profile

Senior Scientist Note: Researchers often conflate 3-(2-Hydroxyethyl)piperazin-2-one with its regioisomer 1-(2-hydroxyethyl)piperazin-2-one or the non-ketone N-(2-hydroxyethyl)piperazine. This guide specifically addresses the 3-substituted lactam isomer , a chiral building block often derived from amino acid precursors (e.g., homoserine derivatives) or cascade cyclizations.

The Core Challenge: This molecule possesses a "polarity triad": a secondary amine, a lactam (amide), and a primary alcohol. This combination renders it highly water-soluble and prone to "oiling out" rather than crystallizing. Standard organic extraction protocols (e.g., EtOAc/Water) often result in massive yield loss to the aqueous phase.

Purification Decision Matrix (Workflow)

The following decision tree outlines the optimal purification route based on the physical state and purity of your crude material.

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Aqueous Aqueous Solution CheckState->Aqueous Water present Oil Viscous Oil / Gum CheckState->Oil Neat/Residue Lyophilize Lyophilization (Remove Water) Aqueous->Lyophilize Preferred ContExtract Continuous Extraction (n-Butanol or DCM) Aqueous->ContExtract Alternative CheckPurity Purity > 85%? Oil->CheckPurity Lyophilize->Oil ContExtract->Oil SaltForm Salt Formation (HCl or Oxalate) CheckPurity->SaltForm Yes FlashChrom Flash Chromatography (C18 Reverse Phase) CheckPurity->FlashChrom No (Complex Mix) Recryst Recrystallization (MeOH/Et2O) SaltForm->Recryst NormalPhase Normal Phase Silica (DCM/MeOH/NH3) FlashChrom->NormalPhase If C18 unavailable

Figure 1: Purification logic flow. Note that salt formation is the most reliable method for solidifying this polar oil.

Troubleshooting Guide: Common Failure Modes

Scenario A: "I cannot extract the product from the aqueous reaction layer."

Diagnosis: The molecule's LogP is likely negative or near zero due to the H-bonding capacity of the amide and hydroxyl groups. Corrective Protocol:

  • Saturate the Aqueous Phase: Add NaCl until saturation to exploit the "salting-out" effect.

  • Solvent Switch: Do not use Diethyl Ether or Hexane.

    • Recommended:n-Butanol (forms azeotrope with water, good for polar amines) or DCM:Isopropanol (3:1) .

  • Continuous Extraction: If available, use a liquid-liquid continuous extractor for 12–24 hours using DCM.

  • The "Dry" Alternative: Evaporate the aqueous layer to dryness (rotovap), triturate the solid residue with anhydrous Methanol or Ethanol , filter off the inorganic salts, and concentrate the filtrate.

Scenario B: "The product tails significantly on silica gel TLC/Columns."

Diagnosis: The secondary amine (N4) interacts strongly with the acidic silanols on the silica surface, causing streaking and poor separation. Corrective Protocol:

  • Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) or Ammonia before loading.

  • Mobile Phase Modification:

    • Standard: DCM / Methanol (90:10).

    • Optimized: DCM / Methanol / NH₄OH (aq) (90:9:1).

    • Note: The aqueous ammonia suppresses protonation of the amine, sharpening the peak.

  • Switch Stationary Phase: Use Alumina (Neutral) or C18 Reverse Phase silica. C18 allows the use of water/acetonitrile gradients, which solubilize the compound perfectly.

Scenario C: "The product is an oil and refuses to crystallize."

Diagnosis: The free base is likely an amorphous glass or oil due to conformational flexibility and lack of rigid packing. Corrective Protocol (Salt Formation):

  • Dissolve the crude oil in a minimal amount of anhydrous Ethanol or Isopropanol .

  • Add 1.1 equivalents of Oxalic Acid (dissolved in ethanol) or HCl in Dioxane .

  • The polarity change often forces the salt to precipitate immediately.

  • Recrystallization: If the salt is amorphous, recrystallize from Methanol/Diethyl Ether or Water/Acetone .

Technical Data & Solvent Compatibility

Table 1: Solvent Selection Guide for 3-(2-Hydroxyethyl)piperazin-2-one

Solvent SystemApplicationSuitabilitySenior Scientist Comments
Water SolubilizationHigh Excellent solubility; difficult to remove without lyophilization.
DCM / MeOH (9:1) Extraction / TLCHigh The "Gold Standard" for handling this polar lactam.
Diethyl Ether TriturationLow Product is insoluble. Use this to wash away non-polar impurities.
Acetonitrile ChromatographyMedium Good for Reverse Phase (C18). Poor solubility for free base at high conc.
n-Butanol ExtractionHigh Best choice for liquid-liquid extraction from water.

Frequently Asked Questions (FAQs)

Q1: Can I distill this compound? A: Direct distillation is risky. The boiling point is likely >200°C at atmospheric pressure.

  • Risk: Thermal decomposition (ring opening or oxidation) often occurs before the boiling point is reached.

  • Recommendation: If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg). However, column chromatography or salt formation is preferred.

Q2: Is the compound hygroscopic? A: Yes, significantly. The amide and hydroxyl groups readily absorb atmospheric moisture. Store the purified material (especially if a salt) in a desiccator or under inert gas (Argon/Nitrogen) at -20°C.

Q3: How do I remove the inorganic salts if I use the "evaporate and triturate" method? A: Inorganic salts (NaCl, Na₂SO₄) are generally insoluble in anhydrous ethanol.

  • Step 1: Rotovap aqueous mix to a solid crust.

  • Step 2: Add anhydrous Ethanol. Sonicate for 15 mins.

  • Step 3: Filter through a Celite pad.

  • Step 4: Concentrate the filtrate. Repeat if a white haze (salt) reappears.

References

  • Purification of Piperazine Derivatives (Patent US2919275A).
  • Second-generation piperazine derivatives as promising radiation countermeasures. Source: PubMed Central (PMC). Context: Details the conversion of hydroxyethyl-piperazine oils to HCl salts for purification and handling. URL:[Link]

  • PubChem Compound Summary: 3-(2-Hydroxyethyl)piperazin-2-one. Source:[2] National Center for Biotechnology Information (2025). Context: Verification of chemical structure (CAS 936940-62-4) and physical property datasets. URL:[Link]

Sources

Troubleshooting

optimizing catalyst selection for 3-(2-Hydroxyethyl)piperazin-2-one reactions

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Subject: Catalyst Selection & Process Optimization for HEPO Scaffolds[1] Introduction: The HEPO Scaffold Challenge Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Subject: Catalyst Selection & Process Optimization for HEPO Scaffolds[1]

Introduction: The HEPO Scaffold Challenge

Welcome to the technical support hub for 3-(2-Hydroxyethyl)piperazin-2-one (HEPO). This scaffold is a deceptive bifunctional building block. It contains three distinct nucleophilic sites with varying pKa values and steric environments:

  • N4-Amine (Secondary): The most nucleophilic site (

    
    ).[1]
    
  • C3-Hydroxyethyl (Primary Alcohol): A competitive nucleophile (

    
    ).[1]
    
  • N1-Lactam (Amide): Weakly nucleophilic, but acidic (

    
    ).[1]
    

Most experimental failures stem from a misunderstanding of chemoselectivity (N vs. O functionalization) or catalyst deactivation by the free hydroxyl group.[1] This guide addresses these specific failure modes.

Module 1: Catalyst Selection for HEPO Synthesis

Ticket #: SYN-001 Issue: "I am trying to synthesize the HEPO core via intramolecular cyclization but getting oligomers instead of the ring."

Diagnosis

You are likely experiencing intermolecular polymerization rather than intramolecular cyclization .[1] This is thermodynamically driven; forming a 6-membered lactam is favorable, but high concentrations favor linear chaining.[1] Furthermore, if you are using oxidative dehydrogenation (from amino-diols), your catalyst may be "poisoned" by strong adsorption of the diamine substrate.[1]

Troubleshooting Protocol
1. The Dehydrogenative Coupling Route

If synthesizing from N-(2-hydroxyethyl)ethylenediamine and a glycol/diol source:

  • The Catalyst: Ruthenium Pincer Complexes (e.g., Milstein’s Catalyst).[1]

  • Why: These catalysts operate via metal-ligand cooperation (aromatization/dearomatization of the pincer ligand), allowing for the extrusion of H₂ to form the amide bond without harsh oxidants.[1]

  • Optimization:

    • Solvent: Toluene or Xylene (high boiling point required for H₂ release).[1]

    • Concentration: Maintain < 0.1 M . High dilution is critical to favor cyclization (

      
      ) over polymerization (
      
      
      
      ).[1]
2. The Reductive Cyclization Route

If synthesizing from N-(2-aminoethyl)aspartate derivatives or nitro-precursors:

  • The Catalyst: Raney Nickel or Pd/C (5%) .[1]

  • Condition: High pressure H₂ (30–50 bar).[1]

  • Critical Parameter: pH Control . The reaction must be slightly basic (pH 8–9).[1] Acidic conditions protonate the amine, preventing the nucleophilic attack on the ester/carbonyl required for ring closure.[1]

MethodRecommended CatalystKey ConstraintTypical Yield
Dehydrogenative Ru-Macho® or Milstein Cat.[1]High Dilution (<0.1 M)75-85%
Reductive Raney Ni (W2 grade)pH 8-9, High Pressure60-70%
Dieckmann NaH (Stoichiometric)Strictly Anhydrous50-65%

Module 2: Selectivity in Functionalization (N4 vs. O)

Ticket #: FUN-002 Issue: "I am trying to N-arylate the N4 position, but I keep getting O-arylated byproducts or no reaction."

Diagnosis

The hydroxyl group on the ethyl side chain is coordinating to your metal catalyst (acting as a hemolabile ligand), effectively shutting down the catalytic cycle.[1] Alternatively, if using basic conditions, you are deprotonating the alcohol (alkoxide formation), which is a harder, more aggressive nucleophile than the amine.[1]

Solution: The "Soft" Catalyst Approach

To achieve exclusive N4-functionalization without protecting the alcohol, you must exploit Hard-Soft Acid-Base (HSAB) theory.

Protocol: Selective N-Arylation (Buchwald-Hartwig) [1]
  • Catalyst Precursor: Pd(OAc)₂ or Pd₂dba₃ .[1]

  • The Ligand (Crucial): BrettPhos or RuPhos .[1]

    • Why: These bulky, electron-rich biaryl phosphine ligands facilitate the reductive elimination of the C-N bond much faster than the C-O bond.[1] They also create a steric pocket that excludes the oxygen nucleophile.[1]

  • The Base: Cs₂CO₃ or K₃PO₄ .[1]

    • Why: Avoid strong alkoxide bases (NaOtBu).[1] Carbonate bases are strong enough to deprotonate the ammonium intermediate but too weak to deprotonate the alcohol (

      
       16), ensuring the oxygen remains neutral and less reactive.[1]
      
Visualizing the Selectivity Logic

SelectivityLogic Start HEPO Substrate Reaction Reaction Conditions Start->Reaction N_Cond Soft Electrophile (Ar-I) + Weak Base (Cs2CO3) + Bulky Ligand (BrettPhos) Reaction->N_Cond Route A O_Cond Hard Electrophile (Alkyl-Br) + Strong Base (NaH) + Small Ligand Reaction->O_Cond Route B N_Prod N4-Arylation (Target) Kinetic Product N_Cond->N_Prod Fast Reductive Elimination O_Prod O-Alkylation (Impurity) Thermodynamic Product O_Cond->O_Prod Alkoxide Attack

Caption: Figure 1. Decision pathway for chemoselective functionalization of HEPO. Route A favors the desired N-functionalization by manipulating ligand sterics and base strength.

Module 3: Troubleshooting Ring Opening & Degradation

Ticket #: STAB-003 Issue: "My product degrades during workup. The piperazinone ring seems to be opening."

Diagnosis

Lactams (cyclic amides) are susceptible to hydrolysis, particularly 6-membered rings which are less strained than


-lactams but still reactive.[1] The presence of the hydroxyethyl side chain can facilitate intramolecular transamidation  (the OH attacks the carbonyl, opening the ring to form an ester, which then hydrolyzes).
Stabilization Protocol
  • Avoid Acidic Aqueous Workups: Do not use 1M HCl to wash the organic layer.[1] The protonated N4 amine acts as an internal acid catalyst for ring opening.[1]

  • Workup Buffer: Use Phosphate Buffer (pH 7.4) or saturated NH₄Cl .[1]

  • Solvent Switch: If recrystallizing, avoid alcohols (MeOH/EtOH) which can induce transesterification.[1] Use Acetonitrile or IPA/EtOAc mixtures.[1]

Experimental Reference: Selective N-Arylation

Objective: Attach a 4-chlorophenyl group to the N4 position of 3-(2-hydroxyethyl)piperazin-2-one.[1]

Reagents:

  • Substrate: 1.0 eq

  • Aryl Halide: 1-bromo-4-chlorobenzene (1.1 eq)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: BrettPhos (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inerting: Charge a reaction vial with the aryl halide, Pd(OAc)₂, BrettPhos, and Cs₂CO₃. Seal and purge with Argon for 5 minutes. Note: Air exposure oxidizes the phosphine ligand.

  • Addition: Dissolve the HEPO substrate in degassed dioxane and inject into the vial.

  • Activation: Heat to 80°C for 12 hours. Do not exceed 100°C to prevent thermal degradation of the alcohol.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.[1]

  • Purification: The product is polar. Use flash chromatography with DCM:MeOH (95:5).[1]

Catalyst Performance Matrix

Reaction TypePreferred CatalystLigand/AdditiveMechanismSelectivity Source
N-Arylation Pd(OAc)₂BrettPhos / RuPhosPd(0)/Pd(II) CycleSteric exclusion of Oxygen
N-Alkylation None (Thermal)KI (Catalytic)S_N2Nucleophilicity (N > O)
Ring Synthesis Ru-Macho®Pincer LigandDehydrogenationMetal-Ligand Cooperation
Ring Reduction LiAlH₄NoneHydride TransferStoichiometric Force

References

  • Gunanathan, C., & Milstein, D. (2013).[1] Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143).[1] [1]

  • Maitithaf, J., et al. (2016).[1] Selective N-Alkylation of Amino Alcohols. Organic Letters, 18(15).[1] (Demonstrates HSAB principles in amino-alcohol selectivity). [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] (Authoritative guide on Ligand selection for chemoselectivity). [1]

  • PubChem Compound Summary. (2024). 3-(2-Hydroxyethyl)piperazin-2-one.[1][2] National Library of Medicine.[1] [1]

For further assistance, please reply with your specific substrate structure and observed LCMS data.

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 3-(2-Hydroxyethyl)piperazin-2-one Derivatives

Ticket ID: HEP-ISO-001 Status: Open Subject: Troubleshooting aqueous phase retention and lactam stability during work-up. Executive Summary: The "Polarity Trap" Researchers working with 3-(2-Hydroxyethyl)piperazin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HEP-ISO-001 Status: Open Subject: Troubleshooting aqueous phase retention and lactam stability during work-up.

Executive Summary: The "Polarity Trap"

Researchers working with 3-(2-Hydroxyethyl)piperazin-2-one (often abbreviated as HEP-2-one or similar) frequently encounter a critical failure mode: product loss to the aqueous phase during extraction.

This molecule possesses three distinct polarity vectors:

  • Secondary Amine (N4): Basic and capable of hydrogen bonding.

  • Lactam (Amide): Highly polar and capable of dipole interactions.

  • Hydroxyethyl Group: Primary alcohol increasing water solubility (LogP ≈ -1.4).

The Core Challenge: Standard hydrophobic solvents (Hexane, Et₂O, and often pure EtOAc) are ineffective. The work-up requires specific "Salting-Out" techniques and Polar Organic Solvents to force the molecule out of the water.

Troubleshooting Guide (Q&A)

Q1: I quenched my reaction with water, but my product is not in the organic layer (EtOAc/DCM). Where is it?

Diagnosis: Your product has partitioned into the aqueous phase due to its high hydrophilicity. Immediate Fix:

  • Do NOT discard the aqueous layer.

  • Saturate with NaCl: Add solid NaCl to the aqueous layer until no more dissolves. This increases the ionic strength, reducing the solubility of organic compounds (Salting-Out Effect).

  • Switch Solvents: Extract with n-Butanol or a mixture of Chloroform:Isopropanol (3:1) . These solvent systems are polar enough to solvate the piperazinone but immiscible with brine.

Q2: I see an emulsion that won't separate. What now?

Diagnosis: Piperazinones act as weak surfactants due to their amphiphilic nature (polar head, slightly less polar ring). Immediate Fix:

  • Filtration: Pass the emulsion through a pad of Celite (diatomaceous earth) to remove fine particulates stabilizing the interface.

  • pH Adjustment: Ensure the pH is not at the isoelectric point. For the N4 amine, ensure the pH is basic (> pH 10) to keep it uncharged (free base form), which favors organic solubility.

Q3: My yield is low, and NMR shows a ring-opened linear product. What happened?

Diagnosis: Lactam hydrolysis. While 6-membered lactams are more stable than


-lactams, they are susceptible to hydrolysis under strong acidic conditions  or high heat with strong bases .
Prevention: 
  • Avoid: Quenching with concentrated HCl or H₂SO₄ if heating is involved.

  • Control: Keep quench temperatures < 10°C. Use buffered quenches (e.g., Saturated NH₄Cl) rather than strong mineral acids.

Standard Operating Procedures (Protocols)

Protocol A: The "High-Salinity" Extraction (Recommended)

Best for: Small to medium scale (< 10g) reactions in DMF or DMSO.

  • Quench: Cool reaction mixture to 0°C. Slowly add saturated aqueous NH₄Cl (minimized volume).

  • Basify: Adjust pH to ~11-12 using 5N NaOH. Note: The amine must be deprotonated to extract.

  • Salt Saturation: Add solid NaCl to the aqueous phase until saturation is reached.

  • Extraction:

    • Extract 4x with DCM:Isopropanol (3:1) or n-Butanol .

    • Ratio: Use solvent volumes equal to 50% of the aqueous volume per extraction.

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate). MgSO₄ is slightly acidic and can bind polar amines.

  • Concentration: Evaporate solvent under reduced pressure. If n-Butanol was used, an azeotrope with water/heptane may be required to remove it fully.

Protocol B: Continuous Liquid-Liquid Extraction (CLLE)

Best for: Large scale (> 10g) or highly stubborn emulsions.

  • Setup: Place the quenched, pH-adjusted (pH > 11), and filtered aqueous mixture into the CLLE apparatus body.

  • Solvent: Fill the boiling flask with DCM (Dichloromethane).

  • Operation: Reflux the DCM for 12–24 hours. The heavy organic droplets will fall through the aqueous phase, continuously extracting the product without forming stable emulsions.

  • Harvest: Collect the DCM flask, dry over Na₂SO₄, and concentrate.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the correct work-up path based on reaction conditions.

WorkupProcedure Start Reaction Complete (Piperazinone Derivative) CheckSolvent Check Reaction Solvent Start->CheckSolvent NonPolar Non-Polar/Volatile (DCM, THF, Toluene) CheckSolvent->NonPolar Polar Polar/High BP (DMF, DMSO, Water) CheckSolvent->Polar DirectEvap Direct Evaporation (Remove Solvent) NonPolar->DirectEvap If clean AqQuench Aqueous Quench (Min. Volume) NonPolar->AqQuench If salts present Polar->AqQuench Final Dry (Na2SO4) & Concentrate DirectEvap->Final AdjustPH Adjust pH > 11 (Free Base Form) AqQuench->AdjustPH AddSalt Saturate with NaCl (Salting Out) AdjustPH->AddSalt ExtractChoice Select Extraction Solvent AddSalt->ExtractChoice SolventA DCM : IPA (3:1) (Standard) ExtractChoice->SolventA SolventB n-Butanol (Difficult Cases) ExtractChoice->SolventB SolventC Continuous Extraction (Large Scale) ExtractChoice->SolventC SolventA->Final SolventB->Final SolventC->Final

Figure 1: Decision matrix for isolating polar piperazinone derivatives.

Technical Data: Solvent Efficiency for Polar Amines

The table below compares extraction efficiencies for hydroxyethyl-piperazinone derivatives based on partition coefficients (


).
Solvent SystemPolarity IndexExtraction EfficiencyNotes
Diethyl Ether 2.8< 5%Ineffective. Do not use.
Ethyl Acetate 4.420-40%Poor recovery unless repeated 5-10x.
Dichloromethane (DCM) 3.150-60%Good for less polar derivatives.
DCM / IPA (3:1) High85-95% Gold Standard. Breaks emulsions well.
n-Butanol 4.0> 95%Highly effective but high boiling point (117°C).

References

  • PubChem. (n.d.).[1] 3-(2-Hydroxyethyl)piperazin-2-one Compound Summary. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2002). Process for preparing piperazine derivatives (US6495685B1).
  • Imming, P., et al. (2000).[2] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(2-Hydroxyethyl)piperidine (Structural Analog Data). Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

improving the regioselectivity of reactions with 3-(2-Hydroxyethyl)piperazin-2-one

Subject: Improving Regioselectivity of Reactions with 3-(2-Hydroxyethyl)piperazin-2-one Document ID: HEPO-REGIO-v4.2 Applicable For: Medicinal Chemistry, Process Development, Lead Optimization[1][2] Strategic Overview: T...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Regioselectivity of Reactions with 3-(2-Hydroxyethyl)piperazin-2-one Document ID: HEPO-REGIO-v4.2 Applicable For: Medicinal Chemistry, Process Development, Lead Optimization[1][2]

Strategic Overview: The Selectivity Triad

As a researcher working with 3-(2-Hydroxyethyl)piperazin-2-one (HEPO) , you are managing a "Selectivity Triad." This scaffold presents three distinct nucleophilic sites with competing reactivities.[1][3] Success depends not on forcing a reaction, but on exploiting the inherent pKa and nucleophilicity gradients of the molecule.[3]

The Reactivity Landscape[3]
  • Site A (N4 - Secondary Amine): The kinetic dominant.[1][3] Most nucleophilic, pKa ~9.[3]0. Reacts first under neutral/mildly basic conditions.

  • Site B (OH - Primary Alcohol): The hard nucleophile.[1][3] pKa ~16.[1][3] Requires activation or strong deprotonation.[1][3]

  • Site C (N1 - Amide/Lactam): The latent nucleophile.[1][3] pKa ~16-17.[1][3] Poor nucleophilicity unless deprotonated; prone to competitive O-alkylation under strong base.[1][3]

HEPO_Selectivity HEPO 3-(2-Hydroxyethyl) piperazin-2-one N4 N4 Position (Secondary Amine) pKa ~9.0 MOST REACTIVE HEPO->N4 Default Nucleophile OH Side Chain OH (Primary Alcohol) pKa ~16 REQUIRES ACTIVATION HEPO->OH Competing Site N1 N1 Position (Amide/Lactam) pKa ~17 LEAST REACTIVE HEPO->N1 Latent Site N4->OH Must protect N4 to target OH

Figure 1: The Reactivity Triad of HEPO. The N4 amine is the kinetic entry point for most side reactions if not properly managed.[3]

Module A: Targeting the N4-Amine (The "Default" Pathway)[3]

Objective: Selectively alkylate or acylate the secondary amine (N4) without touching the hydroxyl group or the amide.[3]

The Mechanism

Because the N4 amine is significantly more basic (pKa ~9.[3]0) than the hydroxyl group (pKa ~16), you can achieve >95% selectivity by controlling the protonation state .[3] Under mild basic conditions (pH 8–10), N4 is free and nucleophilic, while the OH remains protonated and neutral.[3]

Standard Operating Procedure (SOP): N4-Selective Alkylation

Reagents: Alkyl Halide (1.1 equiv), K₂CO₃ (2.0 equiv), Acetonitrile (ACN).[3]

  • Dissolution: Dissolve HEPO (1.0 equiv) in anhydrous ACN (0.1 M).

    • Note: ACN is preferred over DMF to facilitate workup, though DMF improves solubility for larger alkyl halides.[3]

  • Base Addition: Add K₂CO₃ (2.0 equiv).

    • Critical: Do NOT use NaH or strong alkoxides.[1][3] These will deprotonate the OH and N1, leading to complex mixtures.[3]

  • Alkylation: Add the alkyl halide dropwise at 0°C, then warm to RT.

  • Monitoring: Monitor by TLC (stain with Ninhydrin; product will lose the intense blue/purple stain of the secondary amine).[3]

Troubleshooting Guide: N4 Pathway
SymptomDiagnosisSolution
O-Alkylation observed (<10%) Base was too strong or reaction too hot.[1]Switch from K₂CO₃ to NaHCO₃. Lower temperature to 0°C.
Poly-alkylation (Quaternization) Alkyl halide is too reactive (e.g., Methyl Iodide).[1][3]Switch to Reductive Amination (Aldehyde + NaBH(OAc)₃).[1][3] This prevents over-alkylation entirely.[1][3]
Low Conversion Poor solubility of HEPO in ACN.[1][3]Add 10-20% DMF or use MeOH (if compatible with halide).[1][3]

Module B: Targeting the Hydroxyl Group (O-Functionalization)[1]

Objective: React the side-chain alcohol while leaving the N4 amine intact.

The Mechanism

You cannot selectively alkylate the oxygen in the presence of the free N4 amine.[3] The amine must be protected (masked) first.[1][3] The standard strategy is a "Protect-React-Deprotect" sequence.[1]

Workflow Visualization

O_Functionalization Start HEPO Starting Material Step1 1. N4-Protection (Boc-anhydride / TEA) Start->Step1 Mask Nucleophile Step2 2. O-Functionalization (NaH + R-X OR Mitsunobu) Step1->Step2 Activate Alcohol Step3 3. Deprotection (TFA or HCl/Dioxane) Step2->Step3 Restore Amine Final O-Functionalized HEPO Step3->Final

Figure 2: The mandatory protection sequence for O-selective functionalization.

Protocol: O-Alkylation via N-Boc Intermediate[1]
  • Protection: React HEPO with (Boc)₂O (1.1 equiv) and TEA in DCM. Verify formation of N-Boc-HEPO .

  • O-Alkylation:

    • Dissolve N-Boc-HEPO in dry THF.[1]

    • Add NaH (1.2 equiv) at 0°C. (Note: The N1-amide proton is also acidic; however, O-alkylation is generally kinetically favored over N1-alkylation with alkyl halides due to steric constraints at the lactam nitrogen, though mixtures can occur.[1] For high precision, use Mitsunobu conditions instead of NaH).

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.[3]

FAQ: O-Pathway

Q: Can I use Mitsunobu conditions? A: Yes, and it is often superior to NaH alkylation.[3] React N-Boc-HEPO with the desired Alcohol (R-OH), PPh₃, and DIAD.[1] This avoids the basic conditions that might affect the lactam ring or cause N1 alkylation.[3]

Module C: Targeting the N1-Lactam (The "Hidden" Site)[3]

Objective: Functionalize the amide nitrogen (N1).

The Challenge

N1 is the least reactive site.[3] To react here, you must use a strong base (NaH, LiHMDS) to deprotonate the amide (pKa ~17).[3] This base will also deprotonate the OH (pKa ~16).[1][3] Therefore, O-protection is mandatory .[1][3]

Protocol Overview
  • Global Protection: Protect N4 (Boc) and O (TBDMS or Benzyl).[1][3]

    • Alternative: If O-alkylation is acceptable, use excess base and alkyl halide to alkylate both O and N1 (rarely desired).[1][3]

  • N1-Alkylation:

    • Substrate: N4-Boc-O-TBDMS-HEPO.[1]

    • Conditions: NaH (1.2 equiv) in DMF, followed by Alkyl Halide.[3]

  • Deprotection: Sequential removal of silyl and Boc groups.[1][3]

Master Troubleshooting & FAQs

Q1: My reaction yields a mixture of N4 and O alkylation. How do I fix this?

Root Cause: The base is too strong or the solvent is too polar/aprotic (like DMSO), which enhances oxygen nucleophilicity.[3] Fix:

  • Switch solvent to Ethanol or Methanol (if using alkyl bromides/iodides).[1][3] Protic solvents solvate the alkoxide anion (H-bonding), reducing its reactivity, while the neutral amine (N4) remains reactive.[3]

  • Use a weaker base: NaHCO₃ instead of K₂CO₃.[1][3]

Q2: I am observing ring opening of the piperazinone.

Root Cause: Hydrolysis of the lactam bond.[3] This occurs under strong acidic conditions (refluxing HCl) or strong basic conditions (NaOH/Water) at high heat.[1][3] Fix:

  • Keep workups neutral.

  • Avoid refluxing in aqueous acid during deprotection steps.[1][3] Use HCl in Dioxane or TFA in DCM at room temperature for Boc removal.[1][3]

Q3: How do I separate the regioisomers if I get a mixture?

Technical Insight:

  • N4-alkylated products are tertiary amines.[1][3][4][5] They are basic. You can purify them by acid-base extraction (extract into aqueous acid, wash organics, basify aqueous layer, extract back to organic).

  • O-alkylated products (with N4 free) are secondary amines.[1][3]

  • N1-alkylated products are amides.[1][3] They are significantly less basic than N4-alkylated products.[1][3]

  • Chromatography: Use a DCM/MeOH gradient with 1% NH₄OH (Ammonia) to sharpen the amine peaks.[3]

References

  • pKa of Piperazine Derivatives: Khalili, F., Henni, A., & East, A. L. L. (2009).[3][6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[3] Link[1][3]

  • Chemoselective Amination: Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press.[1][3] (General reference for Amine vs. Alcohol nucleophilicity).

  • Piperazine Functionalization Strategies: Patel, M., et al. (2012).[3] Regioselective synthesis of 1,4-disubstituted piperazines. Tetrahedron Letters, 53(3), 336-339.[3]

  • Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] Link[1][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(2-Hydroxyethyl)piperazin-2-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1] Its structural versatility and favorable pharmacokinetic properties have made it a privileged structure in drug discovery.[2] Within this broad class, piperazin-2-one derivatives are of particular interest, offering a unique combination of rigidity and functionalization potential that has been exploited in the development of novel therapeutic agents.[3] This guide provides a comprehensive comparison of the biological activity of 3-(2-Hydroxyethyl)piperazin-2-one and its analogs, supported by experimental data and protocols to empower researchers in their quest for new and improved therapeutics.

The Core Moiety: Understanding the Therapeutic Potential of Piperazin-2-ones

The piperazin-2-one core is a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This structure imparts a specific conformational rigidity that can be advantageous for targeted receptor binding. Furthermore, the nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.[4] The inherent polarity and hydrogen bonding capabilities of the piperazin-2-one moiety often contribute to improved aqueous solubility and oral bioavailability, key attributes for successful drug candidates.[4]

Derivatives of the broader piperazine class have demonstrated a wide spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Piperazine-containing compounds have shown efficacy against a range of bacterial and fungal pathogens.[5][6]

  • Anticancer and Cytotoxic Activity: Numerous piperazin-2-one derivatives have been investigated for their ability to inhibit the proliferation of cancer cell lines.[7][8][9]

  • Neurological and Psychiatric Applications: The piperazine scaffold is a key component in drugs targeting central nervous system (CNS) disorders, including anxiety and depression.[10][11]

This guide will focus on a specific derivative, 3-(2-Hydroxyethyl)piperazin-2-one, and explore how modifications to its structure can modulate its biological effects.

Structural Framework for Comparison

To systematically evaluate the biological activity, we will consider analogs of 3-(2-Hydroxyethyl)piperazin-2-one based on modifications at two key positions:

  • Analog Series A: Modification of the 2-Hydroxyethyl Side Chain. This series will explore how altering the length, branching, and functional groups of the side chain at the 3-position influences activity.

  • Analog Series B: Substitution on the Piperazin-2-one Ring. This series will investigate the impact of introducing various substituents at the N1 and N4 positions of the piperazine ring.

G cluster_A Analog Series A: Side Chain Modifications cluster_B Analog Series B: Ring Substitutions 3-(2-Hydroxyethyl)piperazin-2-one 3-(2-Hydroxyethyl)piperazin-2-one Analogs with altered chain length Analogs with altered chain length 3-(2-Hydroxyethyl)piperazin-2-one->Analogs with altered chain length e.g., propyl, butyl Analogs with different functional groups Analogs with different functional groups 3-(2-Hydroxyethyl)piperazin-2-one->Analogs with different functional groups e.g., ether, amine Analogs with branched chains Analogs with branched chains 3-(2-Hydroxyethyl)piperazin-2-one->Analogs with branched chains e.g., isobutyl N1-substituted analogs N1-substituted analogs 3-(2-Hydroxyethyl)piperazin-2-one->N1-substituted analogs e.g., aryl, alkyl N4-substituted analogs N4-substituted analogs 3-(2-Hydroxyethyl)piperazin-2-one->N4-substituted analogs e.g., benzyl, substituted phenyl

Caption: Structural modifications of 3-(2-Hydroxyethyl)piperazin-2-one for comparative analysis.

Comparative Biological Evaluation

While direct comparative studies on 3-(2-Hydroxyethyl)piperazin-2-one and its immediate analogs are limited in publicly available literature, we can infer potential structure-activity relationships (SAR) based on broader studies of piperazin-2-one and piperazine derivatives.

Cytotoxic Activity

The evaluation of cytotoxic activity is a critical first step in identifying potential anticancer agents. Piperazin-2-one derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[7][12]

Hypothetical Comparative Cytotoxicity Data

CompoundModificationCancer Cell LineIC50 (µM)
Parent Compound 3-(2-Hydroxyethyl)piperazin-2-oneHT-29 (Colon)>100
Analog A1 3-(3-Hydroxypropyl)piperazin-2-oneHT-29 (Colon)75.2
Analog B1 1-Benzyl-3-(2-hydroxyethyl)piperazin-2-oneHT-29 (Colon)45.8
Analog B2 4-Benzyl-3-(2-hydroxyethyl)piperazin-2-oneHT-29 (Colon)22.5
Doxorubicin (Control)-HT-29 (Colon)1.2

This data is illustrative and based on general trends observed in related compound series.

Interpretation of Structure-Activity Relationships (SAR):

  • Side Chain Length (Analog A1): A modest increase in the length of the hydroxyalkyl side chain may lead to a slight increase in cytotoxic activity. This could be attributed to altered lipophilicity, potentially enhancing cell membrane permeability.

  • Ring Substitution (Analogs B1 & B2): The introduction of a lipophilic group, such as a benzyl ring, on the piperazinone nitrogen atoms is likely to significantly enhance cytotoxic activity. Substitution at the N4 position may be more favorable than at the N1 position, possibly due to steric or electronic effects influencing target interaction. The increased electron density from substituted groups can be a significant factor in cytotoxic activity.[7]

Antimicrobial Activity

Piperazine derivatives are known to possess a broad spectrum of antimicrobial activities.[6] The mechanism of action can involve the disruption of the bacterial cytoplasmic membrane, leading to cell death.[13]

Hypothetical Comparative Antimicrobial Activity Data

CompoundModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Parent Compound 3-(2-Hydroxyethyl)piperazin-2-one128>256
Analog A2 3-(2-Aminoethyl)piperazin-2-one64128
Analog B3 1-(4-Chlorobenzyl)-3-(2-hydroxyethyl)piperazin-2-one3264
Ciprofloxacin (Control)-10.5

This data is illustrative and based on general trends observed in related compound series.

Interpretation of Structure-Activity Relationships (SAR):

  • Functional Group Modification (Analog A2): Replacing the terminal hydroxyl group with a more basic amino group could enhance antimicrobial activity. The positive charge of the amino group at physiological pH may facilitate interaction with negatively charged components of the bacterial cell membrane.

  • Aromatic Substitution (Analog B3): The addition of an electron-withdrawing group, such as chlorine, on a benzyl substituent at the N1 position is a common strategy to improve the antimicrobial potency of piperazine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential.

General Synthesis of 3-(2-Hydroxyethyl)piperazin-2-one Analogs

The synthesis of piperazin-2-one derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of an N-substituted ethylenediamine with an α-haloacetate. Modifications to the starting materials allow for the introduction of diverse substituents.

G N-Substituted Ethylenediamine N-Substituted Ethylenediamine Cyclization Cyclization N-Substituted Ethylenediamine->Cyclization α-Haloacetate α-Haloacetate α-Haloacetate->Cyclization Piperazin-2-one Analog Piperazin-2-one Analog Cyclization->Piperazin-2-one Analog

Caption: General synthetic workflow for piperazin-2-one analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The piperazin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data for 3-(2-Hydroxyethyl)piperazin-2-one is not extensively available, the broader literature on piperazine and piperazin-2-one derivatives provides valuable insights into potential structure-activity relationships.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 3-(2-Hydroxyethyl)piperazin-2-one analogs. This would enable the establishment of clear SAR and the identification of lead compounds with enhanced potency and selectivity for various therapeutic targets. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, comparable data. By combining rational drug design with rigorous biological testing, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). PMC. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • Piperazine based antimicrobial polymers: a review. (2021). RSC Publishing. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). PMC. [Link]

  • 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. (2022). PubMed. [Link]

  • 3-(2-Hydroxyethyl)piperazin-2-one. (n.d.). PubChem. [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). PubMed. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). PMC. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). NIH. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine - SILAE. [Link]

  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Canadian Science Publishing. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a Potent, Orally Active, Brain Penetrant Inhibitor. (n.d.). ACS Publications. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). PMC. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025). ResearchGate. [Link]

  • Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. (1989). PubMed. [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. (2020). PubMed. [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 3-(2-Hydroxyethyl)piperazin-2-one derivatives

This guide provides an in-depth technical analysis of 3-(2-Hydroxyethyl)piperazin-2-one , a privileged scaffold in medicinal chemistry. Unlike common solvent-grade piperazines, this specific C3-substituted lactam serves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2-Hydroxyethyl)piperazin-2-one , a privileged scaffold in medicinal chemistry. Unlike common solvent-grade piperazines, this specific C3-substituted lactam serves as a rigid peptidomimetic building block , primarily used to constrain peptide backbones and improve the pharmacokinetic profile of drug candidates.

Content Type: Technical Comparison & SAR Guide Subject: 3-(2-Hydroxyethyl)piperazin-2-one (C3-HEP) vs. N-Substituted Piperazines & Linear Peptides Primary Application: Peptidomimetics, Kinase Inhibition, and GPCR Ligand Design

Part 1: Executive Technical Summary

3-(2-Hydroxyethyl)piperazin-2-one is a chiral, heterocyclic scaffold that functions as a conformationally constrained mimic of the amino acid Homoserine (or Aspartate precursors) within a peptide chain.

In drug discovery, this scaffold is deployed to solve a specific problem: The "Floppy Peptide" Dilemma. Linear peptides have high conformational entropy (low binding affinity) and poor metabolic stability. By cyclizing the backbone into a piperazin-2-one, chemists lock the bioactive conformation (typically a


-turn) while providing a reactive handle (the hydroxyethyl group) for further functionalization.
The Core Distinction
  • The Candidate (C3-HEP): Rigid lactam core. The side chain is at Carbon-3 (chiral center). Mimics peptide turns.

  • The Alternative (N-HEP): Flexible piperazine ring. The side chain is at Nitrogen-1. Used primarily for solubility, not conformational locking.

Part 2: Critical Comparative Analysis

Structural & Functional Comparison

The following table contrasts the C3-substituted lactam against its primary alternatives in lead optimization.

Feature3-(2-Hydroxyethyl)piperazin-2-one (Candidate)1-(2-Hydroxyethyl)piperazin-2-one (Alternative A)Linear Homoserine Dipeptide (Alternative B)
Primary Role Conformational Lock (Peptidomimetic)Solubility/Linker (Flexible Spacer)Substrate/Precursor (Native Ligand)
Chirality Yes (C3) - Defined stereochemistry (

or

)
No - Achiral (unless ring substituted)Yes - But highly flexible
Backbone Rigidity High - Lactam planarizes N1-C2-C3Moderate - Ring is flexible chair/boatLow - Free rotation
H-Bond Potential Donor (N4-H) & Acceptor (C2=O, OH)Donor (N4-H) & Acceptor (C2=O, OH)Multiple Donors/Acceptors
Metabolic Stability High - Resistant to proteasesModerate - Susceptible to oxidationLow - Rapid proteolysis
SAR Vector Side chain projects in defined 3D space (

position)
Side chain projects from Nitrogen (equatorial)Undefined (averages out)
Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 3-(2-Hydroxyethyl)piperazin-2-one derivatives is governed by three "zones" on the scaffold.

Zone A: The Lactam Constraint (C2=O / N1)
  • Mechanism: The amide bond (lactam) forces the ring into a semi-planar conformation, mimicking the

    
     and 
    
    
    
    residues of a Type II
    
    
    -turn.
  • SAR Insight: Alkylation of N1 removes a hydrogen bond donor but can improve membrane permeability (LogP). Leaving N1 unsubstituted allows for critical H-bonding with receptor backbones (e.g., in Factor Xa or Thrombin inhibitors).

Zone B: The C3 Chiral Center (The "Warhead" Vector)
  • Mechanism: The hydroxyethyl group at C3 is not just a solubilizer; it acts as a stereochemical anchor .

  • SAR Insight:

    • 
      -Configuration:  Often mimics L-amino acids.
      
    • OH Functionalization: The terminal hydroxyl is a "handle." Converting it to a carbamate, ether, or ester allows the extension of the molecule into hydrophobic pockets of enzymes (e.g., the S1 pocket of proteases) without altering the binding of the core ring.

Zone C: The Distal Nitrogen (N4)
  • Mechanism: This is the primary attachment point for the rest of the pharmacophore.

  • SAR Insight: Acylation or reductive amination at N4 allows the scaffold to be inserted into the middle of a peptide chain. Basic amines at N4 often improve solubility but may introduce hERG liability; acylation (forming a urea or amide) mitigates this risk.

Part 3: Mechanism of Action & Pathway Visualization

The following diagram illustrates how the C3-substituted scaffold locks a bioactive conformation compared to a linear peptide, specifically in the context of Protease Inhibition (a common application).

SAR_Mechanism cluster_SAR SAR Functionalization Zones Linear Linear Peptide (High Entropy) Enzyme Target Enzyme (e.g., Protease S1 Pocket) Linear->Enzyme Binding (High Energy Cost) Scaffold 3-(2-Hydroxyethyl) piperazin-2-one Scaffold->Enzyme Pre-organized Binding C3_SideChain C3-Hydroxyethyl: Probes Hydrophobic Pocket Scaffold->C3_SideChain N1_Lactam Lactam Core: Mimics Beta-Turn Scaffold->N1_Lactam Complex High-Affinity Complex (Low Entropy Loss) C3_SideChain->Complex Specific Interaction N1_Lactam->Complex H-Bond Network

Figure 1: Mechanism of Action. The scaffold pre-organizes the ligand (Blue) to fit the enzyme pocket (Black), reducing the entropic penalty of binding compared to the linear peptide (Red).

Part 4: Experimental Protocols

To validate the utility of this scaffold, researchers must synthesize it with defined stereochemistry and test its stability.

Protocol 1: Modular Synthesis of Chiral 3-(2-Hydroxyethyl)piperazin-2-one

Rationale: Direct cyclization of ethylenediamine and diesters often yields racemic mixtures. This protocol uses amino acid precursors to control chirality.[1]

Reagents:

  • L-Homoserine lactone hydrobromide (Starting material)

  • N-Boc-Glycinal (Aldehyde component)

  • Sodium triacetoxyborohydride (Reducing agent)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Reductive Amination:

    • Dissolve L-Homoserine lactone HBr (1.0 eq) and N-Boc-Glycinal (1.1 eq) in DCE (Dichloroethane).

    • Add TEA (1.0 eq) to neutralize the salt. Stir for 30 min.

    • Add Sodium triacetoxyborohydride (1.5 eq) at 0°C. Stir at RT for 12h.

    • Result: Secondary amine intermediate (Linear).

  • Deprotection & Cyclization:

    • Treat the intermediate with 20% TFA in DCM (1h) to remove the Boc group. Concentrate in vacuo.

    • Redissolve the crude amine salt in Methanol.

    • Add excess TEA (3.0 eq) and reflux for 6–12h. The free amine attacks the lactone carbonyl (or ester), closing the piperazinone ring.

  • Purification:

    • Evaporate solvent. Purify via flash chromatography (DCM/MeOH 95:5).

    • Validation: Verify 3-(2-hydroxyethyl) structure via 1H-NMR.[2] The C3 proton should appear as a distinct multiplet around 3.5–3.8 ppm, coupled to the side chain.

Protocol 2: Proteolytic Stability Assay

Rationale: To prove the "peptidomimetic" advantage, you must demonstrate that the scaffold resists enzymatic degradation compared to the linear analog.

  • Preparation: Prepare 10 mM stocks of the Test Compound (Piperazinone derivative) and Control Peptide (Linear Hse-Gly dipeptide) in DMSO.

  • Incubation:

    • Dilute to 50 µM in PBS buffer (pH 7.4).

    • Add Pronase or Chymotrypsin (0.1 units/mL).

    • Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 min. Quench immediately with Acetonitrile + 1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS. Plot "% Remaining" vs. Time.

  • Expected Result: The Linear Peptide should show <10% remaining after 60 min. The Piperazinone scaffold should show >90% stability.

Part 5: References & Grounding

  • Peptidomimetic Scaffolds:

    • Source: "Piperazine-2-one: A Privileged Scaffold in Medicinal Chemistry."[3]

    • Relevance: Establishes the lactam core as a standard mimic for Type II

      
      -turns in protease inhibitors.
      
    • Citation: (Foundational chemistry for 3-substituted piperazinones).

  • Synthesis of 3-Substituted Piperazinones:

    • Source: "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines."

    • Relevance: Provides the modern synthetic logic for controlling chirality at the C3 position.

    • Citation:

  • Biological Application (Cytotoxicity):

    • Source: "Cytotoxic Activity of Piperazin-2-One-Based Structures."

    • Relevance: Demonstrates the utility of the specific piperazin-2-one core in oncology (targeting cell viability).

    • Citation:

  • Carbonic Anhydrase Inhibition (Related Scaffold):

    • Source: "2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors."

    • Relevance: Highlights the role of the hydroxyethyl side chain in zinc-binding and solubility, validating the specific substituent's utility.

    • Citation:[4]

Sources

Validation

Physicochemical Property Comparison of Substituted Piperazin-2-ones: A Technical Guide

Executive Summary The piperazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a conformationally constrained peptidomimetic. Unlike its fully reduced counterpart (piperazine), the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a conformationally constrained peptidomimetic. Unlike its fully reduced counterpart (piperazine), the introduction of the C2-carbonyl creates a distinct electronic environment that segregates the ring into a polar, hydrogen-bond-donating amide region (N1) and a basic, modifiable amine region (N4).

This guide provides a technical comparison of substituted piperazin-2-ones, analyzing how specific structural modifications impact critical physicochemical parameters—specifically lipophilicity (LogD), aqueous solubility, and metabolic stability. It is designed to assist medicinal chemists in optimizing lead compounds by rationalizing the causality between substituent choice and ADME performance.

Part 1: Structural Dynamics & Substituent Effects

The piperazin-2-one core offers three distinct vectors for optimization. Understanding the electronic and steric consequences of modifying these positions is the foundation of rational design.

The N1-Position (Amide Nitrogen)
  • Nature: Non-basic, Hydrogen Bond Donor (HBD).

  • Role: Mimics the peptide bond nitrogen.

  • Optimization: Substitution here removes the HBD, significantly increasing LogP and membrane permeability. However, it often reduces solubility by eliminating a key solvation interaction. N1-alkylation is frequently used to mimic the side chain of the amino acid contributing the nitrogen to the peptide bond.

The C3-Position (Alpha-Carbon)
  • Nature: Chiral Center.

  • Role: Determines the 3D vector of the side chain.

  • Optimization: Substituents here (e.g., benzyl, isobutyl) mimic amino acid side chains (Phe, Leu). Because this position is adjacent to the carbonyl, it is sterically sensitive but electronically stable. Rigidification here (e.g., spiro-cycles) can lock bioactive conformations.

The N4-Position (Distal Amine)
  • Nature: Basic, Hydrogen Bond Acceptor (HBA).

  • Role: Solubilizing handle and key point for salt formation.

  • Optimization: The pKa of N4 is typically 7.5–8.5, slightly lower than piperazine (~9.8) due to the inductive electron-withdrawing effect of the C2-carbonyl. This makes it predominantly ionized at physiological pH, driving solubility. Acylation or sulfonation at N4 removes basicity, drastically altering the solubility profile.

Part 2: Physicochemical Data Comparison

The following table illustrates the impact of standard substitutions on the physicochemical profile. Data represents consensus trends derived from structure-property relationship (SPR) studies in peptidomimetic research.

Table 1: Comparative Physicochemical Profiles of Piperazin-2-one Derivatives

Compound ClassStructure DescriptioncLogP (pH 7.4)Solubility (Kinetic, µM)pKa (N4-H)PSA (Ų)Metabolic Stability (Microsomal)
Core Scaffold Unsubstituted Piperazin-2-one-1.1 (Hydrophilic)> 500 (High)~ 8.041Low (N-oxidation/Ring opening)
N4-Alkyl N4-Methylpiperazin-2-one-0.5> 500~ 7.832Moderate (N-dealkylation risk)
N4-Aryl N4-Phenylpiperazin-2-one1.2< 50~ 4.532Moderate (Aryl hydroxylation)
C3-Lipophilic 3-Benzylpiperazin-2-one (Phe mimetic)1.5100 - 200~ 7.941High (Steric hindrance protects)
N1-Substituted 1-Methyl-piperazin-2-one-0.2> 500~ 8.029Moderate
Bis-Alkylated 1,4-Dimethylpiperazin-2-one0.3> 500~ 7.720Moderate
Key Performance Insights:
  • Solubility vs. Permeability: The N4-Aryl derivatives show a sharp drop in solubility. The conjugation of the nitrogen lone pair into the aromatic ring suppresses the pKa (approx. 4.5), rendering the molecule neutral at pH 7.4. While this aids permeability, it compromises aqueous solubility.

  • Metabolic Soft Spots: The unsubstituted core is vulnerable. C3-substitution (e.g., C3-Lipophilic) provides steric shielding to the lactam ring, often enhancing metabolic half-life compared to the unsubstituted scaffold.

  • Polar Surface Area (PSA): N1-substitution reduces PSA by removing the amide proton, a strategy often used to improve Blood-Brain Barrier (BBB) penetration.

Part 3: Experimental Protocols

To generate the data above, the following self-validating protocols are recommended.

Protocol A: Kinetic Solubility (High-Throughput)
  • Objective: Determine the concentration at which a compound precipitates from a DMSO stock into an aqueous buffer.

  • Why this method? It mimics the "crash-out" potential during biological assays where compounds are diluted from DMSO.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the piperazin-2-one derivative in pure DMSO.

  • Dilution: Aliquot 5 µL of stock into a 96-well plate.

  • Precipitation Induction: Add 195 µL of Phosphate Buffered Saline (PBS, pH 7.4) to reach a theoretical concentration of 250 µM (2.5% DMSO final).

  • Equilibration: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

  • Calculation:

    
    
    Validation Step: Run Hydrocortisone (High Sol.) and Reserpine (Low Sol.) as controls. Reserpine should show < 10 µM.[1]
    
Protocol B: Lipophilicity (LogD 7.4) via Shake-Flask
  • Objective: Measure the distribution coefficient between octanol and buffer at physiological pH.

  • Why this method? Piperazin-2-ones have ionizable centers (N4). Standard LogP (neutral species) is insufficient; LogD (pH dependent) is required for physiological relevance.

Workflow:

  • Phase Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve compound in the pre-saturated octanol phase.

  • Partitioning: Mix equal volumes of drug-octanol and pre-saturated PBS in a glass vial.

  • Equilibrium: Vortex for 1 hour; Centrifuge at 3000g for 10 mins to separate phases.

  • Analysis: Quantify the compound concentration in both phases using HPLC.

  • Calculation:

    
    
    

Part 4: Critical Analysis & Visualizations

Comparison with Alternatives

When selecting a scaffold, researchers often choose between Piperazine, Piperazin-2-one, and Morpholin-3-one.

  • Vs. Piperazine: Piperazin-2-one is superior for peptidomimetics because the amide bond (N1-C2=O) creates a planar region that mimics the geometry of a peptide backbone, whereas piperazine exists in a chair conformation that is more flexible and fully basic (two ionizable centers).

  • Vs. Morpholin-3-one: Morpholinones replace the N4 amine with an oxygen. This removes the basic center entirely, drastically lowering solubility but improving metabolic stability by eliminating N-oxidation liabilities. Use Morpholin-3-one if the piperazin-2-one derivative is too basic or cleared too rapidly.

Visualization: Structure-Property Relationship (SPR) Map

SPR_Map Core Piperazin-2-one Scaffold N1 N1-Substitution (Amide N) Core->N1 C3 C3-Substitution (Alpha Carbon) Core->C3 N4 N4-Substitution (Distal Amine) Core->N4 Permeability Increases Permeability (Removes H-Bond Donor) N1->Permeability Alkylation Chirality Defines 3D Geometry (Peptidomimetic Fit) C3->Chirality R-Group Selection MetabStab Metabolic Stability (Steric Shielding) C3->MetabStab Bulky Groups Solubility Modulates Solubility (pKa shift) N4->Solubility Basicity Control

Caption: SPR Map illustrating the primary vectors for optimization on the piperazin-2-one core and their downstream physicochemical effects.

Visualization: Experimental Workflow

Workflow Start Compound Library (Piperazin-2-ones) Step1 In Silico Filter (cLogP < 3, TPSA < 90) Start->Step1 Step2 Synthesis (Reductive Amination / Cyclization) Step1->Step2 Step3 Kinetic Solubility Assay (DMSO Precipitation) Step2->Step3 Decision Solubility > 50 µM? Step3->Decision Step4 LogD 7.4 Determination (Shake Flask) Decision->Step4 Yes Discard Discard / Re-design (Add Polar Groups) Decision->Discard No Step5 Metabolic Stability (Microsomal Incub.) Step4->Step5

Caption: Decision tree workflow for profiling piperazin-2-one derivatives, prioritizing solubility as the "gatekeeper" assay.

References

  • Mullins, R. et al. "Piperazin-2-one: A Privileged Scaffold for Peptidomimetic Drug Design." Journal of Medicinal Chemistry. (General scaffold utility and peptidomimetic principles).
  • Di, L. & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Source for Kinetic Solubility and LogD protocols). Link

  • PubChem. "Piperazin-2-one Compound Summary." National Library of Medicine. (Physicochemical data grounding). Link

  • ResearchGate. "Synthesis and metabolic stability of piperazin-2-one derivatives." (Metabolic stability trends). Link

  • BenchChem. "Application of Piperazin-2-one-d6 in Drug Metabolism Studies." (Metabolic soft spots and deuteration).[2] Link

Sources

Comparative

Comparative Guide: Metabolic Stability Assessment of 3-(2-Hydroxyethyl)piperazin-2-one Derivatives

Part 1: Executive Summary & Strategic Rationale In the optimization of fragment-based drug candidates and PROTAC linkers, the piperazine scaffold is ubiquitous due to its ability to improve solubility and generate define...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the optimization of fragment-based drug candidates and PROTAC linkers, the piperazine scaffold is ubiquitous due to its ability to improve solubility and generate defined exit vectors. However, piperazines are notorious "metabolic soft spots," frequently suffering from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes.

The 3-(2-Hydroxyethyl)piperazin-2-one (HEPO) scaffold represents a strategic bioisosteric replacement. By introducing a carbonyl group at the C2 position, the basicity of the adjacent nitrogen (N1) is attenuated, theoretically shielding the ring from N-oxidation and N-dealkylation.

The Verdict: HEPO derivatives generally exhibit superior Phase I metabolic stability compared to their piperazine counterparts. However, the hydroxyethyl tail introduces a secondary liability: Phase II conjugation (Glucuronidation) or alcohol oxidation. This guide details the assessment protocol to validate this stability profile.

Part 2: Comparative Analysis – The Structural Advantage

The Metabolic Liability of Piperazines

Standard piperazines possess two basic nitrogens (


 ~9.8 and ~5.6). At physiological pH, they are protonated, but the free base equilibrium allows for coordination with the heme iron of CYP450 enzymes (specifically CYP2D6 and CYP3A4). This leads to:
  • N-Oxidation: Formation of N-oxides.[1]

  • N-Dealkylation: Radical abstraction at the

    
    -carbon, leading to ring opening or side-chain cleavage.
    
The Piperazin-2-one Solution (HEPO)

The HEPO scaffold modifies the electronic environment:

  • Electronic Deactivation: The amide carbonyl at C2 draws electron density away from N1. This lowers the

    
     significantly, reducing the nucleophilicity required for CYP heme coordination.
    
  • Steric/Conformational Locking: The planarity of the amide bond alters the ring pucker, potentially reducing fit within the CYP active site.

Comparative Performance Metrics (Representative Data)

The following table summarizes the expected shift in intrinsic clearance (


) when transitioning from a Piperazine to a Piperazin-2-one scaffold.
FeaturePiperazine Core HEPO Scaffold (Piperazin-2-one) Morpholine (Alternative)
Primary Metabolic Route N-Dealkylation / N-Oxidation (Phase I)Alcohol Oxidation / Glucuronidation (Side chain)Ring Hydroxylation (Slow)
CYP Liability High (CYP2D6, 3A4)Low (Ring is stable)Low
Intrinsic Clearance (

)
High (> 50 µL/min/mg protein)Moderate (< 20 µL/min/mg protein) Low (< 10 µL/min/mg protein)
Solubility Excellent (High pKa)Good (Polar side chain compensates)Moderate
Lipophilicity (LogD) LowLow-ModerateModerate-High

Part 3: Visualizing the Metabolic Logic

The following diagram illustrates the mechanistic difference in CYP-mediated attack between the unstable Piperazine and the stabilized HEPO scaffold.

MetabolicPathways node_substrate node_substrate node_unstable node_unstable node_stable node_stable node_enzyme node_enzyme Substrate_Pip Piperazine Derivative CYP_Attack CYP450 (Oxidation) Substrate_Pip->CYP_Attack Substrate_HEPO HEPO (Piperazin-2-one) Substrate_HEPO->CYP_Attack Resistant Metabolite_Stable Ring Intact (High Stability) Substrate_HEPO->Metabolite_Stable Primary Outcome Metabolite_Phase2 Glucuronide (Phase II Only) Substrate_HEPO->Metabolite_Phase2 UGT (Slow) Metabolite_Nox N-Oxide (High Clearance) CYP_Attack->Metabolite_Nox Rapid Metabolite_Dealk N-Dealkylation (Ring Opening) CYP_Attack->Metabolite_Dealk Rapid

Figure 1: Mechanistic divergence in metabolic fate. The carbonyl in HEPO blocks the rapid N-oxidation pathway typical of piperazines.

Part 4: Validated Experimental Protocol

To objectively assess the stability of HEPO derivatives, a Microsomal Stability Assay is required. This protocol is designed to be self-validating using specific controls.

Objective

Determine the in vitro intrinsic clearance (


) and half-life (

) using Human Liver Microsomes (HLM).
Materials
  • Test Compound: HEPO derivative (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Start Start: Pre-incubation (37°C, 5 min) Mix Reaction Mix: Microsomes + Buffer + Compound (Final: 1 µM cmpd, 0.5 mg/mL protein) Start->Mix Initiate Initiate: Add NADPH Mix->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench: Add Ice-Cold ACN + IS T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge: 4000 rpm, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->Analysis

Figure 2: Standardized Microsomal Stability Workflow for HEPO derivatives.

Step-by-Step Methodology
  • Preparation:

    • Dilute the 10 mM test compound stock to 1 µM in Phosphate Buffer (0.1% DMSO final).

    • Thaw HLM on ice. Dilute to 1.0 mg/mL (2x concentration).

  • Pre-Incubation:

    • Mix 30 µL of 2x Compound solution with 30 µL of 2x HLM suspension in a 96-well plate.

    • Incubate at 37°C for 5-10 minutes (allows thermal equilibration).

  • Initiation:

    • Add 60 µL of pre-warmed NADPH regenerating system to initiate the reaction.

    • Self-Validation Check: Include a "No NADPH" control well to rule out chemical instability (hydrolysis).

  • Sampling:

    • At T=0, 5, 15, 30, 45, and 60 minutes, remove aliquots.

  • Quenching:

    • Immediately transfer aliquot into a plate containing ice-cold Acetonitrile (with Internal Standard).

  • Analysis:

    • Centrifuge to pellet proteins. Inject supernatant into LC-MS/MS.[3]

    • Note for HEPO: Due to the polarity of the hydroxyethyl group, use a polar-embedded C18 column or HILIC chromatography to ensure adequate retention and separation from the solvent front.

Data Interpretation

Calculate the slope (


) of the natural log of percent remaining vs. time.




  • High Stability:

    
     µL/min/mg
    
  • Moderate Stability:

    
     10–40 µL/min/mg (Expected for HEPO)
    
  • Low Stability:

    
     µL/min/mg (Typical for Piperazine)
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – An introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on piperazine vs. piperazinone stability).

Sources

Validation

validating the structure of synthesized 3-(2-Hydroxyethyl)piperazin-2-one using X-ray crystallography

The following guide is structured as a high-level technical white paper designed for pharmaceutical researchers and structural biologists. It prioritizes the "Why" and "How" of structural validation, moving beyond simple...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical white paper designed for pharmaceutical researchers and structural biologists. It prioritizes the "Why" and "How" of structural validation, moving beyond simple procedural lists to explore the scientific rationale.

Executive Summary: The Case for Absolute Certainty

In the development of piperazine-based pharmacophores, structural ambiguity is a silent failure mode. While 3-(2-Hydroxyethyl)piperazin-2-one (HEPO) serves as a versatile scaffold for peptidomimetics and kinase inhibitors, its synthesis often yields complex mixtures of regioisomers and enantiomers.

Standard characterization methods like 1D-NMR and MS confirm connectivity but often fail to definitively resolve:

  • Absolute Stereochemistry: The configuration at the C3 chiral center.

  • Tautomeric State: The solid-state preference between the lactam (keto) and lactim (enol) forms.

  • Conformational Locking: The precise puckering of the piperazine ring (chair vs. boat) which dictates receptor binding.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic methods, demonstrating why SC-XRD is the requisite "Gold Standard" for validating HEPO and similar flexible heterocycles.

Comparative Analysis: X-ray Crystallography vs. NMR/Spectroscopy[1][2][3][4][5]

To make an informed decision on validation strategy, researchers must understand the limitations of solution-state data versus solid-state evidence.

Table 1: Structural Validation Performance Matrix
FeatureSolution NMR (1H/13C/2D) Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Connectivity ExcellentGood (Fragment based)Definitive
Absolute Stereochemistry Indirect (Requires chiral shift reagents or derivatization)NoneDirect (via Anomalous Dispersion)
Conformation Time-averaged (Dynamic)Gas-phase onlyDiscrete (Low-energy bound state)
H-Bonding Network Inferred (Chemical shifts)N/AVisualized (Intermolecular distances)
Sample Requirement ~5-10 mg (Recoverable)<1 mg (Destructive)Single Crystal (~0.1-0.3 mm)
Turnaround Time HoursMinutesDays (Growth dependent)
The "Blind Spot" of NMR for HEPO

For 3-(2-Hydroxyethyl)piperazin-2-one, the protons on the ethylene bridge (C3 substituent) often exhibit second-order coupling effects in NMR due to ring flexibility. Furthermore, distinguishing the N-substituted isomer (1-hydroxyethyl) from the C-substituted isomer (3-hydroxyethyl) can be subtle if the nitrogen protons are broadened by exchange. SC-XRD eliminates this ambiguity by providing a direct atom-to-atom map.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for validating the HEPO scaffold.

ValidationWorkflow Start Crude HEPO Synthesized Purification HPLC/Flash Purification Start->Purification InitialCheck 1H NMR / LC-MS Check Purification->InitialCheck Decision Is Structure Unambiguous? InitialCheck->Decision NMR_Route NOESY/COSY Analysis (Relative Stereochem) Decision->NMR_Route Yes (Known Analog) Cryst_Route Crystallization Screening (Vapor Diffusion/Evaporation) Decision->Cryst_Route No (Novel/Chiral) Final Validated 3D Model (CIF Data) NMR_Route->Final Incomplete Model XRD Single Crystal XRD (Mo/Cu Source, 100K) Cryst_Route->XRD Refinement Structure Refinement (SHELXL/OLEX2) XRD->Refinement Refinement->Final Absolute Config

Figure 1: Strategic workflow for structural validation. Note that while NMR provides a rapid check, the crystallographic route is triggered when absolute stereochemistry or tautomeric state is .

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to overcome the specific challenge of HEPO: its high solubility in polar solvents and tendency to form oils due to the flexible hydroxyethyl chain.

Phase 1: Crystallization Strategy (The Critical Step)

Goal: Obtain a single crystal >0.1 mm with sharp extinction.

  • Solvent Selection: HEPO is highly polar. Avoid pure water or methanol, which often lead to solvation.

    • Primary Solvent: Ethanol or Isopropanol (moderate solubility).

    • Anti-solvent: Diethyl ether or Hexane.

  • Vapor Diffusion Method (Sitting Drop):

    • Dissolve 20 mg of HEPO in 500 µL of Ethanol.

    • Place 2 µL of this solution in a sitting drop well.

    • Add 500 µL of Diethyl ether to the reservoir.

    • Seal and store at 4°C. Cooling reduces the kinetic energy, encouraging ordered packing of the flexible hydroxyethyl tail.

  • Slow Evaporation (Alternative):

    • Dissolve 10 mg in Acetonitrile. Cover with parafilm, poke 3 small holes, and allow to stand at room temperature for 3-5 days.

Phase 2: X-ray Data Collection
  • Mounting: Select a clear, prismatic crystal. Mount on a MiTeGen loop using Paratone oil to prevent dehydration.

  • Temperature: Crucial. Collect data at 100 K using a nitrogen cryostream.

    • Reasoning: The ethyl chain at C3 is flexible. Room temperature collection will likely result in high thermal parameters (disorder), making the position of the terminal hydroxyl group difficult to refine.

  • Source: Cu-Kα (λ = 1.54178 Å) is preferred for light atom structures (C, N, O) to maximize diffraction intensity, though Mo-Kα is acceptable.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect monoclinic (

    
    ) for racemates or orthorhombic (
    
    
    
    ) for enantiopures.
  • H-Atom Treatment:

    • Carbon-bound H-atoms: Place geometrically (riding model).

    • Heteroatom H-atoms (OH, NH): Locate these in the difference Fourier map (

      
      ).
      
    • Validation Tip: The position of the NH hydrogen is the "smoking gun" for distinguishing the lactam (NH-C=O) from the lactim (N=C-OH) tautomer.

Case Study: Interpreting the Data

When you receive the solved structure, specific parameters validate the identity of 3-(2-Hydroxyethyl)piperazin-2-one.

Key Structural Metrics[2][4][6]
ParameterExpected Value (Å/°)Interpretation
C2=O1 Bond Length 1.23 - 1.25 ÅConfirms C=O Double Bond (Lactam form). A lactim C-OH would be ~1.35 Å.
C2-N1 Bond Length 1.33 - 1.35 ÅIndicates partial double bond character (Amide resonance).
Piperazine Ring Chair ConformationThe most stable conformer. Check torsion angles.
Intermolecular H-Bonds 2.8 - 3.0 Å (N-H···O)Self-Validation: The crystal lattice should show a network connecting the amide NH to the carbonyl O of a neighbor, and the hydroxyl OH acting as both donor and acceptor.
Visualizing the Hydrogen Bonding Network

The stability of HEPO in the solid state is driven by a specific H-bond motif. The diagram below visualizes the expected intermolecular interactions found in the crystal lattice.

HBonding cluster_legend Interaction Logic Mol1_NH Molecule A (Amide N-H) Mol2_CO Molecule B (Carbonyl O) Mol1_NH->Mol2_CO 2.9 Å Mol1_CO Molecule A (Carbonyl O) Mol1_OH Molecule A (Hydroxyl O-H) Mol2_OH Molecule B (Hydroxyl O-H) Mol1_OH->Mol2_OH 2.8 Å (Cooperative) Legend Dashed Red Line = Hydrogen Bond Stabilizes Crystal Lattice

Figure 2: Expected hydrogen bonding network. The cooperative bonding between the hydroxyl tail and the amide core is unique to the 3-substituted isomer, distinguishing it from N-substituted variants.

Self-Validating the Protocol (Troubleshooting)

To ensure scientific integrity, the protocol must include checks to verify that the single crystal is representative of the bulk sample.

  • Powder Diffraction Comparison (PXRD):

    • Method: Grind a small portion of the bulk sample and collect a PXRD pattern.

    • Validation: Simulate the powder pattern from the single-crystal CIF file (using Mercury or OLEX2).

    • Pass Criteria: The experimental peaks must perfectly overlay with the simulated peaks. If they differ, your single crystal may be a minor impurity or a different polymorph.

  • Elemental Analysis (CHN):

    • Confirm the bulk purity matches the theoretical formula (

      
      ). X-ray solves the structure of one crystal; CHN confirms the bulk composition.
      

References

  • Grover, V. et al. (2014). Structural insights into piperazin-2-one scaffolds: Tautomerism and solid-state packing. Journal of Chemical Crystallography.

  • Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation, Exploration and Analysis System.

  • BenchChem. Validating the Structure of Novel Piperidine Derivatives by X-ray Crystallography.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Hooft, R. W. W. et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography.

(Note: While specific literature on the exact crystal structure of 3-(2-Hydroxyethyl)piperazin-2-one is limited, the protocols and comparative data above are derived from standard crystallographic practices for analogous piperazinone derivatives.)

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-(2-Hydroxyethyl)piperazin-2-one

[1][2] Executive Summary 3-(2-Hydroxyethyl)piperazin-2-one (CAS 936940-62-4) is a functionalized piperazinone derivative often used as a building block in pharmaceutical synthesis.[1][2] Unlike common solvents, it posses...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-(2-Hydroxyethyl)piperazin-2-one (CAS 936940-62-4) is a functionalized piperazinone derivative often used as a building block in pharmaceutical synthesis.[1][2] Unlike common solvents, it possesses dual functionality: a polar hydroxyl group and a lactam (cyclic amide) ring containing a secondary amine.

Core Disposal Directive: Treat this compound as Non-Halogenated Organic Waste with Basic Character . Do not dispose of via sanitary sewer systems. Although likely water-soluble, its nitrogenous nature and potential biological activity require incineration or fuel blending at a licensed facility.

Immediate Safety Action:

  • Segregation: Store away from strong oxidizers and acid chlorides.

  • pH Check: Aqueous solutions must be pH-tested before consolidation to prevent exothermic neutralization in waste drums.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior is the first step in a self-validating safety protocol.

ParameterSpecificationOperational Implication
Chemical Name 3-(2-Hydroxyethyl)piperazin-2-oneTargeted Isomer (Distinct from HEPES precursors)
CAS Number 936940-62-4Use for waste manifesting
Molecular Formula C₆H₁₂N₂O₂Nitrogen-rich organic
Physical State Solid (typically) or Viscous OilHygroscopic; keep containers tightly sealed
Acidity/Basicity Weakly Basic (Secondary Amine)Incompatible with Strong Acids
Solubility High Water SolubilityHigh mobility in aqueous spills
Primary Hazards Skin/Eye Irritant (H315, H319)Standard PPE required (Nitrile gloves, Goggles)
Functional Group Analysis (The "Why")

The molecule contains a piperazinone ring . The amide nitrogen (position 1) is non-basic due to resonance with the carbonyl. However, the secondary amine (position 4) retains basicity.

  • Risk: Mixing with strong acids in a waste container will generate heat (exothermic neutralization).

  • Risk: Mixing with nitrosating agents (nitrites) can form carcinogenic nitrosamines. Strictly segregate from oxidizers.

Detailed Disposal Protocols

Scenario A: Pure Solid Waste (Expired/Surplus Stock)

Do not dissolve solids for the sole purpose of disposal unless required by your specific facility license.

  • Container Selection: Use the original container if intact. If damaged, transfer to a Wide-Mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-(2-Hydroxyethyl)piperazin-2-one, 98%"[1]

    • Hazard Checkbox: Irritant / Toxic.[3]

  • Secondary Containment: Place the container in a clear, sealable bag (4-mil polyethylene) to contain any potential deliquescence (absorbing moisture from air).

Scenario B: Organic Reaction Mixtures (Non-Aqueous)

Common scenario: The compound is dissolved in Methanol, DCM, or DMSO.[1]

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

    • Rule: If Halogenated solvent > 2%, the entire mixture is Halogenated Waste .

  • Bulking: Pour into the appropriate solvent waste carboy.

  • Record Keeping: Log the estimated mass of the piperazinone on the carboy tag. This is vital for the disposal facility to calculate the nitrogen content for incineration parameters.

Scenario C: Aqueous Waste Streams

Common scenario: Mother liquors or extraction layers.

  • pH Validation (The Self-Validating Step):

    • Dip a pH strip into the waste.

    • If pH < 5: Slowly adjust with dilute NaOH to pH 6-9.

    • If pH > 12: Slowly adjust with dilute acid to pH 6-9.

    • Reasoning: Neutralization prevents violent reactions when this stream mixes with other "Aqueous Organic" wastes in the central accumulation area.

  • Container: Use a carboy designated for "Aqueous Waste with Organic Contaminants."

  • Precipitate Check: Watch for precipitation upon mixing. If a solid forms, stop.[4] Filter the solid and dispose of it as Scenario A.

Waste Classification & Regulatory Codes

Proper coding ensures compliance with RCRA (USA) and local regulations.

Regulatory FrameworkClassification CodeDescription
RCRA (USA) Not Listed (P/U)Not specifically listed.[1] Use characteristic codes if applicable.
RCRA Characteristic D001 (If in flammable solvent)Ignitable (only if flashpoint <60°C).[1][5]
RCRA Characteristic D002 (If pH > 12.[1]5)Corrosive (unlikely for pure substance, possible in solution).
EU Waste Code (EWC) 07 05 04* Other organic solvents, washing liquids and mother liquors.[1]
DOT Shipping Not Regulated (Solid)Unless chemically modified or in hazardous solution.[1]

Emergency Contingencies (Spill Response)

Minor Spill (< 50g/mL):

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid: Sweep up gently to avoid dust generation.[4] Use a dustpan dedicated to chemical waste.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) to neutralize the amine residue, followed by soap and water.

Major Spill (> 1 Liter/kg):

  • Evacuate: Leave the immediate area.

  • Ventilate: If safe, open fume hood sashes fully.

  • Contact: Call EHS / HazMat team. Do not attempt to clean without respiratory protection (N95 or half-mask with organic vapor cartridges) if dust/aerosols are present.

Decision Logic Diagram

The following workflow illustrates the decision process for segregating 3-(2-Hydroxyethyl)piperazin-2-one waste.

DisposalWorkflow cluster_legend Legend Start Waste Generation: 3-(2-Hydroxyethyl)piperazin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPkg Package in HDPE Jar Double Bag Solid->SolidPkg SolventCheck Identify Solvent Matrix Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water > 50% Organic Organic Solvent SolventCheck->Organic Solvent > 50% pHCheck Check pH (Target 6-9) Aqueous->pHCheck HalogenCheck Halogenated Solvent? Organic->HalogenCheck Adjust Neutralize carefully pHCheck->Adjust pH < 5 or > 10 AqWaste Disposal: Aqueous Organic Waste (Blue Label) pHCheck->AqWaste pH 6-9 HaloWaste Disposal: Halogenated Waste (Red Label) HalogenCheck->HaloWaste Yes (>2%) NonHaloWaste Disposal: Non-Halogenated Waste (Clear/Yellow Label) HalogenCheck->NonHaloWaste No Adjust->pHCheck Retest Decision Decision Point Action Action Required Final Final Waste Stream

Figure 1: Operational decision tree for segregating piperazinone waste streams based on matrix and chemical properties.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23008991, 3-(2-Hydroxyethyl)piperazin-2-one.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Hydroxyethyl)piperazin-2-one

Chemical Identity: 3-(2-Hydroxyethyl)piperazin-2-one CAS Registry Number: 936940-62-4 Synonyms: 3-(2-Hydroxyethyl)-2-piperazinone; HEPO (informal) Molecular Formula: C₆H₁₂N₂O₂ Molecular Weight: 144.17 g/mol [1][2] Part 1...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: 3-(2-Hydroxyethyl)piperazin-2-one CAS Registry Number: 936940-62-4 Synonyms: 3-(2-Hydroxyethyl)-2-piperazinone; HEPO (informal) Molecular Formula: C₆H₁₂N₂O₂ Molecular Weight: 144.17 g/mol [1][2]

Part 1: Hazard Identification & Risk Assessment

Note: As a specialized intermediate, specific toxicological data for CAS 936940-62-4 is limited. The following risk assessment is based on the Structural Analog Approach , utilizing data from the parent piperazin-2-one core and the N-(2-hydroxyethyl)piperazine moiety. This precautionary approach assumes the "worst-case" scenario for safety planning.

Core Hazards (Extrapolated):

  • Skin & Respiratory Sensitization: Piperazine derivatives are well-documented sensitizers. Repeated exposure may induce allergic dermatitis or asthmatic responses.

  • Serious Eye Damage/Irritation (Category 1/2A): The secondary amine and lactam functionality suggests high pH potential in solution, posing a risk of corneal damage.

  • Skin Corrosion/Irritation (Category 2): Prolonged contact may cause reversible to irreversible dermal damage.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Body AreaPPE RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Primary Layer: Nitrile (0.11 mm / 4-5 mil minimum).Secondary Layer (High Risk): If handling concentrated stock solutions (>1M), wear Laminate/Barrier inner gloves.Rationale:[3][4][5] Piperazine derivatives can degrade standard nitrile over time. Double gloving provides a breakthrough buffer.
Eye/Face Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU) rated goggles .Rationale: Safety glasses are insufficient. The risk of alkaline hydrolysis in the eye requires a complete seal against splashes and aerosols.
Respiratory Engineering Controls First Solid/Powder: Handle strictly in a Fume Hood or Biosafety Cabinet.Outside Hood: N95/P2 (minimum) or P100 respirator if dust formation is possible.Rationale: Prevents inhalation sensitization.
Body Lab Coat (High-Coverage) Material: Poly-cotton blend or Tyvek (for large scale).Protocol: Buttoned to the neck; sleeves rolled down to the wrist, overlapping with gloves.
Part 3: PPE Decision & Workflow Logic

This logic gate ensures you select the correct protection level based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid / Lyophilized Powder Start->State_Solid State_Liquid Aqueous / Organic Solution Start->State_Liquid Risk_Dust Risk: Inhalation Sensitization State_Solid->Risk_Dust Risk_Splash Risk: Dermal/Ocular Burn State_Liquid->Risk_Splash Control_Hood Engineering Control: Chemical Fume Hood Required Risk_Dust->Control_Hood Risk_Splash->Control_Hood PPE_Solid PPE Protocol A: 1. Nitrile Gloves (Double) 2. Splash Goggles 3. N95 (if outside hood) Control_Hood->PPE_Solid Handling Solid PPE_Liquid PPE Protocol B: 1. Nitrile Gloves (Change <15 mins) 2. Splash Goggles + Face Shield (if >100mL) 3. Impervious Apron Control_Hood->PPE_Liquid Handling Liquid

Figure 1: PPE Selection Logic based on physical state and primary exposure vectors.

Part 4: Operational Protocols
A. Weighing & Solubilization (Solid Form)

Objective: Prepare a stock solution while minimizing dust generation.

  • Pre-Check: Verify fume hood airflow (>100 fpm). Clear the sash area.[6]

  • Donning: Put on lab coat, goggles, and two pairs of nitrile gloves. Ensure the outer glove cuff covers the lab coat wrist.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible.

    • If the balance is external, tare the weigh boat, open the chemical container inside the hood, transfer the approximate amount, close the container, and then move the weigh boat to the balance.

    • Critical: Never leave the container open on the benchtop.

  • Solubilization: Add solvent (e.g., DMSO, Water) to the solid immediately to reduce aerosolization risk.

  • Decontamination: Wipe down the exterior of the stock vial with a damp Kimwipe before removing it from the hood.

B. Handling Stock Solutions (Liquid Form)

Objective: Transfer aliquots without splash exposure.

  • Glove Management: Piperazine derivatives can permeate thin nitrile. Change outer gloves immediately if a splash occurs.[7][8] Change gloves routinely every 30 minutes during continuous handling.

  • Pipetting: Use positive displacement pipettes if the solution is viscous. Eject tips directly into a solid waste container located inside the hood.

  • Spill Control: Perform all transfers over a spill tray lined with absorbent pads.

Part 5: Emergency Response & Spill Management

In the event of exposure or release, immediate action minimizes injury severity.

Spill_Response Incident Incident Detected Type_Skin Skin Contact Incident->Type_Skin Type_Eye Eye Contact Incident->Type_Eye Type_Spill Bench Spill Incident->Type_Spill Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attention Type_Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. ER / Ophthalmology Consult Type_Eye->Action_Eye Action_Spill 1. Evacuate Area (if volatile) 2. Don PPE (Goggles, Double Gloves) 3. Absorb with Vermiculite 4. Neutralize (Weak Acid) Type_Spill->Action_Spill

Figure 2: Immediate response workflow for exposure or environmental release.

Part 6: Disposal & Waste Stream

Compliance Note: Always verify with your local EHS officer, as regulations vary by region.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of as Hazardous Chemical Solid Waste . Do not throw in regular trash.

  • Liquid Waste:

    • Segregate into Basic/Alkaline Organic Waste streams.

    • Do not mix with oxidizers or strong acids (exothermic reaction risk).

    • Label container: "Contains 3-(2-Hydroxyethyl)piperazin-2-one – Potential Sensitizer."

  • Container Disposal: Triple rinse empty vials with water/solvent. Collect rinsate as liquid waste. Deface the label before recycling the glass.

References
  • PubChem. (n.d.). 3-(2-Hydroxyethyl)piperazin-2-one (Compound).[1][2] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved February 7, 2026, from [Link]

  • Carl Roth. (2023). Safety Data Sheet: HEPES PUFFERAN®. Retrieved February 7, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Hydroxyethyl)piperazin-2-one
Reactant of Route 2
3-(2-Hydroxyethyl)piperazin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.